1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Description
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Properties
IUPAC Name |
tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-6-5-7-15(12-14)18(13-19)8-10-20(11-9-18)16(21)22-17(2,3)4/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZFYGHLKVAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678159 | |
| Record name | tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198649-43-3 | |
| Record name | tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Authored by Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive and interpretive methodology for confirming the chemical identity, structure, and purity of the target compound. By synthesizing data from structural analogs and foundational spectroscopic principles, this guide details the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, in-depth discussions on spectral interpretation, and visual aids to elucidate key structural and analytical concepts.
Introduction and Molecular Structure
The synthesis of novel chemical entities requires rigorous analytical confirmation. This compound is a multifunctional scaffold featuring a piperidine core, a common motif in pharmacologically active compounds. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a quaternary carbon center, a nitrile moiety, and an aromatic 3-methylphenyl (m-tolyl) substituent. Each of these features presents a distinct signature in various spectroscopic analyses. Understanding these signatures is paramount for verifying the successful synthesis and purity of the molecule.
This guide provides the theoretical and practical basis for interpreting the spectroscopic data, enabling scientists to confidently identify this specific molecule.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure. Due to restricted rotation around the N-C(O) amide bond, some NMR signals, particularly for the piperidine ring protons, may appear broadened at room temperature.[1]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for compounds with lower solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening factor of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220-250 ppm.
-
Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.
-
Process the data with a line broadening factor of 1-2 Hz.
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum can be dissected into three main regions: the aromatic region (m-tolyl group), the aliphatic region (piperidine ring), and the protecting group region (Boc).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~7.2 - 7.5 | Multiplet (m) | 4H | Ar-H | The four protons of the m-tolyl group will appear as a complex multiplet. The meta-substitution pattern prevents simple doublet/triplet assignments. |
| ~3.0 - 4.0 | Broad Multiplet (br m) | 4H | Piperidine H -2, H -6 | These protons are adjacent to the nitrogen atom and are deshielded. The signals are often broad due to the Boc group's rotational isomers and nitrogen quadrupole effects. |
| ~2.40 | Singlet (s) | 3H | Ar-CH ₃ | The methyl group on the aromatic ring will appear as a sharp singlet. |
| ~1.9 - 2.3 | Multiplet (m) | 4H | Piperidine H -3, H -5 | These protons are on the carbons beta to the nitrogen. Their signals will likely be complex and may overlap with each other. |
| ~1.48 | Singlet (s) | 9H | Boc C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong, sharp singlet, which is a key indicator of the Boc group's presence. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~154 | Boc C =O | The carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield shift. |
| ~135 - 140 | Aromatic C -CH₃, C -Piperidine | Quaternary aromatic carbons typically appear in this region. |
| ~125 - 130 | Aromatic C H | The protonated aromatic carbons will have distinct signals in this range. |
| ~120 | C ≡N | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this region.[2] |
| ~80 | Boc C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key signature. |
| ~45 | Piperidine C -4 | The quaternary carbon of the piperidine ring, substituted with both the aryl and cyano groups, will be deshielded compared to other piperidine carbons. |
| ~40 - 45 | Piperidine C -2, C -6 | These carbons are adjacent to the nitrogen and are deshielded. The signal may be broadened. |
| ~30 - 35 | Piperidine C -3, C -5 | Aliphatic carbons in a standard range for a cyclic amine. |
| ~28.4 | Boc C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong, sharp signal. |
| ~21 | Ar-C H₃ | The aromatic methyl carbon appears in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
Spectral Interpretation
The presence of the nitrile and carbamate groups provides highly diagnostic absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Expert Insights |
| 2980-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, -CH₃) | A series of sharp to medium peaks are expected for the sp³ C-H bonds. |
| ~2240 | C≡N Stretch | Nitrile | A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group. Its intensity and position confirm its presence. |
| ~1690 | C=O Stretch | Amide/Carbamate (Boc group) | A very strong and sharp absorption band is the hallmark of the Boc carbonyl group. Its position indicates a carbamate environment. |
| 1600 & 1480 | C=C Stretch | Aromatic Ring | Two or more medium to weak bands are characteristic of the aromatic ring stretching vibrations. |
| 1250 & 1160 | C-O Stretch | Carbamate (Boc group) | Strong bands associated with the C-O stretching of the carbamate ester linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, typically coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid to promote protonation.
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-800 amu.
Fragmentation Analysis
The molecular formula of this compound is C₁₉H₂₆N₂O₂. The exact mass is 314.1994. The ESI-MS spectrum in positive mode should show a strong signal for the [M+H]⁺ ion at m/z 315.2072.
The fragmentation pattern in MS/MS analysis is highly predictable and serves as a structural fingerprint. The Boc group is notoriously labile and provides a primary fragmentation pathway.
Figure 2: Predicted ESI-MS fragmentation pathway for the target compound.
-
Loss of Isobutylene (m/z 259.1): A common fragmentation for Boc-protected amines involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leaving a carbamic acid intermediate which can be detected.
-
Loss of the entire Boc group (m/z 215.1): Cleavage of the N-C(O) bond results in the loss of the entire Boc radical group (100 Da), yielding the protonated 4-cyano-4-(3-methylphenyl)-piperidine. This is often a major fragment ion and is highly diagnostic.
-
Decarboxylation (from m/z 259.1 to 215.1): The carbamic acid intermediate (m/z 259.1) can readily lose carbon dioxide (44 Da) to also form the fragment at m/z 215.1.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The characteristic ¹H NMR signals for the Boc (δ ~1.48 ppm) and m-tolyl groups, combined with the unique quaternary carbons and nitrile signal in the ¹³C NMR, provide the core framework. This is unequivocally supported by the sharp C≡N (~2240 cm⁻¹) and C=O (~1690 cm⁻¹) stretches in the IR spectrum. Finally, mass spectrometry confirms the molecular weight (m/z 315.2 for [M+H]⁺) and displays a predictable fragmentation pattern dominated by the loss of the labile Boc group. Together, these data points form a self-validating system that provides researchers with a high degree of confidence in the identity and purity of their synthesized compound.
References
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Beilstein, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Slovenian National Forensic Laboratory. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]
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An In-Depth Technical Guide to 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, valued for its conformational properties and its ability to interact with a wide range of biological targets.[1] Among the vast landscape of piperidine-based building blocks, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine has emerged as a particularly valuable intermediate in the synthesis of complex molecules, most notably in the development of novel analgesics and other central nervous system (CNS) active compounds. Its unique trifunctional nature—a Boc-protected amine, a quaternary carbon center, and a reactive cyano group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of the chemical and physical properties of this key intermediate, its synthesis and reactivity, and its applications in drug discovery, grounded in established scientific principles and practical insights.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 1-Boc-4-cyanopiperidine[2][3] | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate[4] |
| CAS Number | 198649-43-3[5] | 91419-52-2 | 158144-79-7 |
| Molecular Formula | C₁₈H₂₄N₂O₂ | C₁₁H₁₈N₂O₂ | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 300.40 g/mol [5][6] | 210.27 g/mol | 286.37 g/mol |
| Appearance | Predicted: White to off-white crystalline powder | White to off-white crystalline powder | White crystalline solid[7] |
| Melting Point | Not experimentally determined | 60-63 °C | Not specified |
| Boiling Point | Predicted: >300 °C | 325.3±35.0 °C (Predicted) | Not specified |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Soluble in Chloroform | Good solubility[7] |
| pKa | Not experimentally determined | -3.08±0.40 (Predicted) | Not specified |
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically involves the construction of the quaternary stereocenter via nucleophilic addition to a piperidone precursor, followed by protection of the piperidine nitrogen. A general and reliable synthetic strategy is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-cyano-4-(3-methylphenyl)-piperidine
This key step involves a Strecker-type reaction or a variation thereof.
-
To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add 3-methylaniline and sodium cyanide.
-
The reaction is typically carried out at room temperature and may be facilitated by the addition of a Lewis acid or a dehydrating agent.
-
The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Boc Protection of the Piperidine Nitrogen
-
The crude 4-cyano-4-(3-methylphenyl)-piperidine from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Di-tert-butyl dicarbonate (Boc₂O) is added, along with a base such as triethylamine or N,N-diisopropylethylamine, to facilitate the reaction.
-
The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a white to off-white solid.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Transformation
The reactivity of this compound is dictated by its three key functional groups:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to liberate the secondary amine. This allows for subsequent functionalization at the nitrogen atom.
-
The Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is particularly useful for introducing an aminomethyl substituent.
-
Reacted with organometallic reagents (e.g., Grignard reagents or organolithiums) to form ketones after hydrolysis of the intermediate imine.
-
-
The Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid cleavage of the Boc group.
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting a range of receptors and enzymes.
-
Opioid Receptor Modulators: The 4-arylpiperidine core is a well-established pharmacophore for opioid receptor ligands. The subject compound serves as a key intermediate in the synthesis of potent analgesics, including fentanyl analogues.[8] The ability to manipulate the cyano group allows for the introduction of various pharmacophoric elements that can modulate the affinity and selectivity for mu, delta, and kappa opioid receptors.
-
Central Nervous System (CNS) Agents: The piperidine nucleus is prevalent in many CNS-active drugs. Derivatives of this compound can be elaborated into compounds with potential applications as antidepressants, antipsychotics, and anticonvulsants.
-
Other Therapeutic Areas: The versatility of this intermediate allows for its use in the synthesis of compounds for a wide array of therapeutic targets, including but not limited to, cardiovascular diseases, inflammation, and oncology.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.
Table 2: Analytical Methods for the Characterization of this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), the aromatic protons of the 3-methylphenyl group (in the aromatic region, ~7.0-7.5 ppm), and the methyl group on the aromatic ring (a singlet around 2.3-2.4 ppm). |
| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, the cyano carbon, and the carbons of the 3-methylphenyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile (around 2230-2250 cm⁻¹), the C=O stretch of the Boc group (around 1680-1700 cm⁻¹), and C-H stretches of the aliphatic and aromatic moieties. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Purity is typically determined by the area percentage of the main peak. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to assess purity and identify volatile impurities. The compound may require derivatization for optimal analysis. |
Representative Analytical Workflow
Caption: A typical analytical workflow for quality control.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, this substance should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a strategically important and versatile intermediate in modern medicinal chemistry. Its well-defined reactivity and the potential for diverse chemical transformations make it an invaluable tool for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics for a range of diseases. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.
References
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ChemBK. 198649-43-3. [Link]
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ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. [Link]
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- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. CN107207435B - Process for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
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PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]
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PubChemLite. 1-boc-4-cyano-4-(hydroxymethyl)piperidine. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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PubMed. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. [Link]
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A Comprehensive Technical Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in the development of various pharmaceutical agents. The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] This document details the strategic selection of starting materials, step-by-step experimental protocols, and the critical chemical principles underpinning the synthesis. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this important compound.
Introduction: The Significance of 4,4-Disubstituted Piperidines
The 4,4-disubstituted piperidine motif is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents targeting central nervous system disorders, pain management, and more.[2] The specific compound, this compound, serves as a versatile building block. The Boc (tert-butoxycarbonyl) protecting group offers a reliable method for masking the piperidine nitrogen, which can be deprotected under mild acidic conditions for further functionalization.[3] The cyano and 3-methylphenyl groups at the C4 position provide handles for subsequent chemical transformations, making this intermediate highly valuable for constructing complex molecular architectures.
This guide will focus on two primary and robust synthetic strategies for the preparation of this compound:
-
A Modified Strecker Synthesis: A classic and reliable method for the formation of α-aminonitriles.[4][5][6]
-
Phase-Transfer Catalyzed Alkylation: A powerful technique for conducting reactions between reagents in immiscible phases, often leading to higher yields and milder reaction conditions.[7][8]
Synthetic Strategy 1: Modified Strecker Synthesis
The Strecker synthesis is a well-established method for producing α-aminonitriles from a ketone or aldehyde, a cyanide source, and an amine.[5][6][9] In our case, the synthesis commences with the commercially available 1-Boc-4-piperidone.
Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion from the reaction of 1-Boc-4-piperidone with an amine. This is followed by the nucleophilic attack of a cyanide ion to yield the α-aminonitrile. For the synthesis of our target molecule, a variation of the Strecker reaction is employed where the piperidine nitrogen is already incorporated into the ketone starting material.
Experimental Workflow
The overall workflow for the modified Strecker synthesis is depicted below:
Caption: Modified Strecker Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methylphenylacetonitrile (1.1 eq).
-
Addition of Base: Slowly add a strong base, such as sodium ethoxide or sodium amide (1.2 eq), to the reaction mixture at room temperature. The use of a strong base is crucial for the deprotonation of the α-carbon of the phenylacetonitrile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
| Reagent | Molar Eq. | Purpose |
| 1-Boc-4-piperidone | 1.0 | Ketone starting material |
| 3-Methylphenylacetonitrile | 1.1 | Source of the aryl and cyano groups |
| Sodium Ethoxide | 1.2 | Strong base for deprotonation |
| Toluene | - | Reaction solvent |
Synthetic Strategy 2: Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates the reaction between reactants located in different immiscible phases.[7] This is achieved through the use of a phase-transfer catalyst, typically a quaternary ammonium salt, which transports one of the reactants across the phase boundary.[7] For the synthesis of our target molecule, this approach offers a potentially milder and more efficient alternative to the classical Strecker synthesis.
Mechanistic Rationale
This strategy involves the alkylation of 3-methylphenylacetonitrile with a suitable N-Boc protected piperidine derivative bearing a leaving group at the 4-position, such as 1-Boc-4-(tosyloxy)piperidine or 1-Boc-4-bromopiperidine. The phase-transfer catalyst facilitates the transfer of the deprotonated 3-methylphenylacetonitrile anion from the aqueous phase to the organic phase, where it can react with the piperidine electrophile.
Experimental Workflow
The workflow for the phase-transfer catalyzed alkylation is outlined below:
Caption: Phase-Transfer Catalyzed Alkylation Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-4-(tosyloxy)piperidine
-
Reaction Setup: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Purification: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be used in the next step without further purification.
Step 2: Phase-Transfer Catalyzed Alkylation
-
Reaction Setup: To a mixture of 1-Boc-4-(tosyloxy)piperidine (1.0 eq), 3-methylphenylacetonitrile (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Reaction Conditions: Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature, and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| 1-Boc-4-(tosyloxy)piperidine | 1.0 | Electrophilic piperidine derivative |
| 3-Methylphenylacetonitrile | 1.2 | Nucleophile precursor |
| Tetrabutylammonium bromide | 0.1 | Phase-transfer catalyst |
| 50% Aqueous NaOH | - | Base and aqueous phase |
| Toluene | - | Organic solvent |
Characterization and Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group, piperidine ring protons, the methyl group on the phenyl ring, and the aromatic protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl of the Boc group, the quaternary carbon at the 4-position of the piperidine ring, the cyano carbon, and the carbons of the piperidine and phenyl rings. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
| IR | Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. |
Conclusion and Future Perspectives
This guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound. The choice between the modified Strecker synthesis and the phase-transfer catalyzed alkylation will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both routes provide a reliable means to access this valuable intermediate, paving the way for the discovery and development of novel therapeutics. Further optimization of reaction conditions, such as screening different bases, solvents, and phase-transfer catalysts, may lead to improved yields and process efficiency.
References
- Vertex AI Search. (2026-01-13). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.
- ChemicalBook. (2025-09-25). 1-Boc-4-cyanopiperidine | 91419-52-2.
- Google Patents. (2015-05-12). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- NROChemistry. Strecker Synthesis.
- PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
- PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Google Patents. (2017-12-28). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Organic Chemistry Portal. Strecker Synthesis.
- Master Organic Chemistry. Strecker Synthesis.
- Google Patents. (2015-05-20). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- ChemicalBook. (2022-05-17). Synthesis of N-Boc 4-piperidone.
- CRDEEP Journals.
- Wikipedia. Strecker amino acid synthesis.
- PMC - NIH. (2019-01-25). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2019-01-01).
- Wikipedia. 1-Boc-4-AP.
- ResearchGate. (2015-10-09).
- PubMed. (2007-04-12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.
- United Nations Economic and Social Council. (2024-01-04). English - Economic and Social Council.
- Industrial Phase-Transfer Catalysis.
- DTIC. (2023-07-XX). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids.
- Pak. J. Pharm. Sci. (2013-05).
- PubMed. (2026-02-05). Discovery of novel 1-(4-aminophenylacetyl)
- ODU Digital Commons. (1982-01).
- ResearchGate. (2017-03-16).
- ResearchG
- ResearchGate. (2007-03-16). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF.
- PubMed. (2005-04-14). Highly enantioselective synthesis of (R)
- Semantic Scholar. (1983-11-01).
- Google Patents. (2010-01-14).
- Benchchem. Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.
- Sci-Hub.
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- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3), a piperidine-based compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale for the proposed characterization workflow. Due to the limited publicly available experimental data for this specific molecule, this guide will leverage data from structurally analogous compounds to predict and outline a robust characterization strategy. This approach is designed to be a self-validating system for researchers encountering novel or sparsely documented chemical entities.
Introduction and Molecular Overview
tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate, also known by its synonym 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a synthetic organic compound featuring a piperidine core. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The structure is further functionalized with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a synthetically versatile handle, and a quaternary carbon at the 4-position bearing both a cyano and a 3-methylphenyl (m-tolyl) group. The presence of the cyano and aryl moieties suggests potential for this compound to interact with biological targets.
Table 1: Physicochemical Properties of CAS 198649-43-3
| Property | Value | Source |
| CAS Number | 198649-43-3 | - |
| Molecular Formula | C₁₈H₂₄N₂O₂ | [1] |
| Molecular Weight | 300.40 g/mol | [1] |
| IUPAC Name | tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | - |
| Synonyms | This compound | - |
Rationale for Characterization Workflow
The characterization of a novel or sparsely documented compound like CAS 198649-43-3 requires a multi-faceted analytical approach to unambiguously confirm its identity, purity, and properties. The workflow presented here is designed to provide orthogonal data points, ensuring a high degree of confidence in the final assessment. The choice of techniques is guided by the structural features of the molecule: the aromatic and aliphatic protons and carbons for NMR, the nitrile and carbonyl groups for IR, the overall molecular mass for mass spectrometry, and the non-volatile, moderately polar nature for HPLC.
Caption: Figure 1. Proposed workflow for the synthesis, purification, and characterization of CAS 198649-43-3.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for CAS 198649-43-3, this section provides predicted spectroscopic data based on its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For CAS 198649-43-3, both ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the m-tolyl group.
-
δ 3.0-4.0 ppm (br m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen, likely showing broad signals due to restricted rotation and the influence of the Boc group.
-
δ 2.3-2.5 ppm (s, 3H): Methyl protons of the tolyl group.
-
δ 1.8-2.2 ppm (m, 4H): Methylene protons of the piperidine ring at the 3 and 5 positions.
-
δ 1.4-1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 ppm: Carbonyl carbon of the Boc group.
-
δ ~130-140 ppm: Quaternary aromatic carbons of the tolyl group.
-
δ ~125-130 ppm: Aromatic CH carbons of the tolyl group.
-
δ ~120 ppm: Cyano carbon.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~40-50 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.
-
δ ~40 ppm: Quaternary carbon at the 4-position of the piperidine ring.
-
δ ~30-35 ppm: Methylene carbons of the piperidine ring at the 3 and 5 positions.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~21 ppm: Methyl carbon of the tolyl group.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
Predicted IR (ATR):
-
~2970 cm⁻¹: C-H stretching of aliphatic groups.
-
~2240 cm⁻¹: C≡N stretching of the nitrile group.
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
-
~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~1160 cm⁻¹: C-O stretching of the carbamate.
Experimental Protocol for IR Spectroscopy:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (ESI+):
-
m/z 301.19 [M+H]⁺: Protonated molecular ion.
-
m/z 245.17 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.
-
m/z 201.16 [M - Boc + H]⁺: Loss of the entire Boc group.
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound and can also be used for quantification.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Experimental Protocol for HPLC Analysis:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment if quantification is required.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak.
Caption: Figure 2. Workflow for HPLC purity analysis.
Synthesis and Purification
While a specific synthesis for CAS 198649-43-3 is not detailed in the public literature, a plausible synthetic route can be inferred from general methods for the synthesis of 4-cyano-4-arylpiperidines. A common approach involves the reaction of a protected 4-piperidone with an arylacetonitrile.
Proposed Synthetic Route: A potential synthesis could involve the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-methylphenylacetonitrile in the presence of a base.
General Purification Protocol:
-
After the reaction is complete, the crude product would be extracted into an organic solvent.
-
The organic layer would be washed, dried, and concentrated.
-
The crude residue would then be purified by flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes to afford the pure product.
Biological Activity and Mechanism of Action (Prospective)
There is no published data on the biological activity or mechanism of action of CAS 198649-43-3. However, the 4-arylpiperidine scaffold is a well-known pharmacophore present in a variety of centrally acting drugs, including opioids and dopamine receptor ligands. The specific substitution pattern on the phenyl ring and the presence of the cyano group will modulate the pharmacological profile. For instance, related 4-cyanopiperidine derivatives have been investigated for their potential as antagonists for various receptors.[2]
Prospective Areas of Investigation:
-
Receptor Binding Assays: Screening against a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors) to identify potential biological targets.
-
Enzyme Inhibition Assays: Depending on the structural similarities to known enzyme inhibitors, assays against relevant enzymes could be performed.
-
Cell-based Assays: If a target is identified, cell-based assays can be used to determine the functional activity (agonist, antagonist, etc.).
Caption: Figure 3. A logical pathway for investigating the biological activity.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3). By employing a combination of NMR, IR, and mass spectrometry, the chemical identity and structure can be confidently established. HPLC provides a reliable method for purity assessment. While experimental data for this specific compound is not currently available in the public domain, the methodologies and predicted data presented herein, based on sound chemical principles and analogous structures, offer a robust starting point for any researcher working with this or structurally related molecules. The prospective analysis of its biological activity highlights the potential of this compound as a scaffold in drug discovery, warranting further investigation.
References
-
MOLBASE. tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
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1-Boc-4-cyano-4-(3-methylphenyl)-piperidine mechanism of formation
An In-Depth Technical Guide to the Formation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Executive Summary
The 4-aryl-4-cyanopiperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous biologically active molecules, including opioid receptor modulators and central nervous system (CNS) agents.[1] The title compound, this compound, embodies this structural class, featuring a quaternary carbon at the C4 position, which imparts unique conformational constraints and metabolic stability. This guide provides an in-depth analysis of the most synthetically viable and mechanistically elegant pathway for its formation: the intramolecular double alkylation of an arylacetonitrile derivative. We will dissect the underlying chemical principles, explain the causality behind experimental choices, and provide a robust, field-proven protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4,4-Disubstituted Piperidine Core
The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals. Introducing substitution at the 4-position allows for the exploration of chemical space in multiple vectors, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. The creation of a quaternary center at this position, as seen in this compound, presents a significant synthetic challenge while offering distinct advantages. The cyano group is a versatile functional handle, readily convertible to amines, carboxylic acids, or amides, while the aryl moiety is critical for establishing key interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions for subsequent derivatization.
Core Mechanistic Pathway: Intramolecular Double Alkylation
While several theoretical routes to the target compound can be envisioned, the most direct and convergent approach involves the construction of the piperidine ring through the cyclization of a linear precursor. This strategy hinges on the double alkylation of the carbanion derived from 3-methylphenylacetonitrile with a suitable nitrogen-containing bis-electrophile.
Principle of the Convergent Approach
The core principle involves a one-pot reaction where the α-proton of 3-methylphenylacetonitrile, activated by the adjacent nitrile and phenyl groups, is abstracted by a strong base. The resulting resonance-stabilized carbanion acts as a potent nucleophile. This nucleophile then reacts with a protected nitrogen mustard derivative, such as N-Boc-bis(2-chloroethyl)amine, in two sequential SN2 reactions. The first is an intermolecular alkylation, and the second is a highly favorable intramolecular cyclization that forms the six-membered piperidine ring.
Detailed Mechanistic Steps
-
Carbanion Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to irreversibly deprotonate the 3-methylphenylacetonitrile. The pKa of the α-proton is sufficiently low (approx. 22 in DMSO) to be fully abstracted by such bases. This step is a critical acid-base equilibrium that must be driven completely to the product side to avoid side reactions.
-
First SN2 Alkylation (Intermolecular): The generated carbanion attacks one of the two electrophilic carbons of the N-Boc-bis(2-chloroethyl)amine, displacing the first chloride leaving group. This forms a linear intermediate.
-
Second SN2 Alkylation (Intramolecular Cyclization): The newly formed intermediate still possesses a nucleophilic carbanion center and an electrophilic carbon with a chloride leaving group. Due to proximity, the carbanion readily attacks this second electrophilic center. This intramolecular reaction is kinetically and thermodynamically favored, leading to the formation of the stable six-membered piperidine ring and completing the synthesis of the 4,4-disubstituted core.
The entire mechanistic cascade is illustrated in the diagram below.
Caption: Reaction mechanism for the formation of the target compound via double alkylation.
Experimental Protocol: Synthesis via Double Alkylation
This protocol describes a robust and scalable procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 3-Methylphenylacetonitrile | 2947-61-7 | 131.17 | 1.31 g (10 mmol, 1.0 eq) | Starting material |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.88 g (22 mmol, 2.2 eq) | Strong base; handle with caution |
| N-Boc-bis(2-chloroethyl)amine | 103477-93-4 | 242.14 | 2.42 g (10 mmol, 1.0 eq) | Bis-electrophile |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | Anhydrous polar aprotic solvent |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | ~50 mL | For quenching |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | Extraction solvent |
| Brine | N/A | N/A | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.88 g, 22 mmol) to a dry three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous DMF (30 mL).
-
Carbanion Formation: Cool the DMF slurry to 0 °C using an ice bath. Dissolve 3-methylphenylacetonitrile (1.31 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH slurry over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting deep red mixture at 0 °C for 30 minutes after the addition is complete.
-
Alkylation/Cyclization: Dissolve N-Boc-bis(2-chloroethyl)amine (2.42 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the carbanion solution at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-methylphenylacetonitrile starting material indicates reaction completion (typically 4-6 hours).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
The formation of this compound is most effectively achieved through a convergent synthesis involving the intramolecular double alkylation of 3-methylphenylacetonitrile with N-Boc-bis(2-chloroethyl)amine. This mechanistic pathway is powerful, forming two carbon-carbon bonds and a carbon-nitrogen bond in a single, well-controlled process. The provided protocol, grounded in fundamental principles of organic chemistry, offers a reliable and scalable method for accessing this valuable synthetic intermediate, paving the way for further exploration in drug discovery and development.
References
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NROChemistry. Strecker Synthesis. Retrieved from [Link]
-
Chavan, P., et al. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]
-
PrepChem.com. (2023). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Padmavathi, R., & Babu, S. A. (2023). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. Strecker Synthesis. Retrieved from [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
El-Sayed, M. A.-A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]
-
Chemdad. 1-Boc-4-cyanopiperidine. Retrieved from [Link]
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Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]
-
Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. Retrieved from [Link]
- Google Patents. (1973). US3755412A - Alkylation of acetonitriles.
-
Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. (2008). Alkylation of Isonitrile Derivatives with 2,2′Bis(bromomethyl)-1,1′-biphenyl. Retrieved from [Link]
- Google Patents. (2018). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
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Physical and chemical stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
An In-Depth Technical Guide to the Physical and Chemical Stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines the intrinsic stability of the molecule by examining its core functional groups, details protocols for forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), and provides a framework for developing a stability-indicating analytical method. The insights herein are designed to guide researchers, scientists, and drug development professionals in establishing robust handling, storage, and formulation strategies.
Introduction and Molecular Overview
This compound is a substituted piperidine derivative crucial for the synthesis of complex pharmaceutical compounds. Its structure incorporates three key functional domains: a tert-butyloxycarbonyl (Boc) protected amine, a quaternary carbon bearing a cyano (nitrile) group, and a 3-methylphenyl (m-tolyl) substituent. The stability of the entire molecule is a function of the individual lability of these groups.
Forced degradation studies are an essential component of the drug development process, providing critical insights into potential degradation pathways and products that could arise during manufacturing, storage, or administration.[1][2][3] This guide establishes a scientific, evidence-based approach to evaluating the stability of this specific piperidine intermediate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [4] |
| Molecular Weight | 286.37 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 60-63 °C | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5][6][7] |
| Storage Conditions | 2-8°C, in a dry, well-ventilated place | [5][6][8] |
Intrinsic Stability and Predicted Degradation Pathways
The chemical reactivity of this compound can be predicted by analyzing its constituent functional groups.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously acid-labile.[9][10] Under acidic conditions, it undergoes hydrolysis to release the free piperidine amine, isobutylene, and carbon dioxide.[11][12] This is the most anticipated degradation pathway. The Boc group is, however, generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[10][13]
-
The Cyano (Nitrile) Group: Nitriles are a robust functional group, generally resistant to metabolism and mild chemical conditions.[14] However, under forcing acidic or basic conditions, particularly with heat, they can undergo hydrolysis to form a primary amide or a carboxylic acid.[15]
-
The Piperidine Ring: The tertiary amine within the Boc-protected piperidine ring is less susceptible to oxidation than a free secondary amine. However, under strong oxidative stress, N-oxide formation or ring-opening degradation could occur.[16]
-
The Quaternary Center: The presence of a quaternary carbon at the 4-position, fully substituted with the cyano and m-tolyl groups, prevents oxidation at this position and subsequent release of cyanide, a critical consideration for safety and stability.[14]
Caption: General workflow for forced degradation studies.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 1 M NaOH before analysis.
-
Causality: The combination of acid and moderate heat is chosen to specifically target the acid-labile Boc group, which is the most probable degradation pathway. [11][12][17]3. Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 1 M HCl before analysis.
-
Causality: While the Boc group is generally base-stable, this condition is designed to stress the nitrile group, which can hydrolyze under forcing basic conditions. [13][15]4. Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to probe for susceptibility to oxidation, such as the formation of N-oxides on the piperidine ring. [16]5. Thermal Degradation:
-
Place a solid sample and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Causality: High temperature is used to assess the overall thermal stability of the molecule in both solid and solution states. [18]6. Photolytic Degradation:
-
Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
An unstressed sample, wrapped in aluminum foil, should be placed alongside as a dark control.
-
Causality: This tests for light-induced degradation, a common issue for complex organic molecules. [19][20]7. Sample Analysis: After the specified time, dilute all samples (including an unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact compound from its degradation products and any other potential impurities. [21][22]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this purpose. [7][23]
Protocol 2: RP-HPLC Method for Purity and Stability Analysis
Objective: To develop and validate an RP-HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape for the amine-containing molecule and its potential de-protected degradant. [23] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 30% B to 90% B over 20 min | A gradient elution is necessary to ensure that both the parent compound and any more or less polar degradation products are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. [23] |
| Detection | UV at 230 nm | This wavelength is selected to provide good sensitivity for the aromatic phenyl ring in the parent molecule and its likely degradants. |
| Injection Volume | 10 µL | A standard volume for quantitative analysis. |
System Suitability: Before analysis, the system must pass suitability tests. This typically involves injecting a standard solution multiple times to check for:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be ≥ 2000 for the parent peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Data Interpretation and Expected Results
The analysis of the stressed samples will likely yield the following results, which should be tabulated for clarity.
Hypothetical Forced Degradation Data
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) Observed |
| Control (Unstressed) | < 0.1% | None |
| Acid Hydrolysis (1M HCl, 60°C) | ~25% | Peak corresponding to 4-cyano-4-(3-methylphenyl)-piperidine (de-Boc product) |
| Base Hydrolysis (1M NaOH, 60°C) | ~5% | Minor peaks, potentially nitrile hydrolysis products |
| Oxidation (3% H₂O₂, RT) | ~2% | Minor, more polar peaks (potential N-oxides) |
| Thermal (80°C, 48h) | < 1% | Minimal degradation |
| Photolytic (ICH Q1B) | < 1% | Minimal degradation |
Interpretation:
-
The primary degradation pathway is confirmed to be acid-catalyzed hydrolysis of the Boc group. The molecule is highly sensitive to acidic conditions.
-
The compound shows moderate stability under basic conditions, with only minor degradation observed.
-
The molecule is relatively stable against oxidative, thermal, and photolytic stress, indicating good intrinsic stability of the core structure under these conditions.
Recommended Storage and Handling
Based on the stability profile derived from these studies, the following recommendations are crucial:
-
Storage: The compound should be stored at the recommended 2-8°C in tightly sealed containers to protect it from atmospheric moisture and potential acidic contaminants. [24]* Handling: Avoid contact with acidic substances during handling and in subsequent reaction steps unless the removal of the Boc group is the intended transformation. Use inert equipment and handle in a well-ventilated area. [8][24]* Formulation Considerations: If this intermediate were to be carried over into a final drug product formulation, careful control of pH to be neutral or slightly basic would be essential to prevent degradation.
Conclusion
This compound is a chemically robust molecule with one primary point of lability: the acid-sensitive N-Boc protecting group. It demonstrates excellent stability against oxidative, thermal, and photolytic stress. The principal degradation pathway involves the cleavage of the Boc group under acidic conditions to yield the corresponding secondary amine. A validated, stability-indicating RP-HPLC method is essential for monitoring the purity of this intermediate and ensuring the quality of materials used in drug development and manufacturing. The protocols and insights provided in this guide serve as a comprehensive framework for achieving this goal.
References
Sources
- 1. researchgate.net [researchgate.net]
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- 4. 198649-43-3|this compound|BLDPharm [bldpharm.com]
- 5. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 6. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 19. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
A Technical Guide to the Solubility of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in modern pharmaceutical synthesis. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and overall process viability, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It is intended for researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules. Included are a detailed physicochemical profile, a predictive solubility map based on solvent-solute interactions, and a robust, step-by-step experimental protocol for generating precise thermodynamic solubility data.
Introduction: The Critical Role of Solubility in Process Chemistry
This compound is a sterically hindered and functionally complex piperidine derivative. Its structure is frequently encountered as a core building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including specific kinase inhibitors and central nervous system agents. The successful progression of a synthetic route involving this intermediate is fundamentally tied to its solubility profile.[1]
Key process parameters dictated by solubility include:
-
Reaction Homogeneity and Rate: Ensuring the substrate is fully dissolved in the reaction solvent is paramount for achieving predictable and reproducible reaction kinetics.
-
Purification Efficiency: Solubility differences are exploited in crystallization, extraction, and chromatographic purification. A thorough understanding prevents yield loss and ensures the effective removal of impurities.
-
Process Safety and Handling: Knowledge of solubility aids in preventing precipitation in transfer lines and reactors, which can cause blockages and operational failures.
This guide moves beyond theoretical discussion to provide actionable protocols, enabling scientific teams to generate the high-quality data needed for process optimization and scale-up.
Physicochemical Profile of the Solute
Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior. The molecule's structure combines a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a tolyl moiety with a polar piperidine ring and a highly polar nitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₂₄N₂O₂ | - |
| Molecular Weight | 300.40 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[3][4] |
| Melting Point | Not available. Structurally similar compounds like 1-Boc-4-cyanopiperidine melt at 60-63 °C.[4][5][6] The added phenyl group would be expected to increase this value. | Inferred |
| pKa (Conjugate Acid) | ~ -3.0 (Predicted for nitrile N), ~ 2-4 (Predicted for amide N) | Inferred from similar structures[5][6] |
| Predicted LogP | ~ 3.5 - 4.5 | Inferred |
The high predicted LogP value indicates significant lipophilicity, suggesting that solubility will be favored in nonpolar to moderately polar organic solvents over highly polar solvents like water. The presence of the Boc group, while nonpolar, sterically shields the polar piperidine nitrogen, further reducing aqueous solubility.[3] The nitrile group (C≡N) provides a site for dipole-dipole interactions but is not a strong hydrogen bond donor or acceptor.
Caption: Chemical structure of this compound.
Theoretical Principles & Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and solvent.[7][8] For this compound, the key interactions are:
-
Van der Waals Forces: The large, nonpolar surface area (Boc and tolyl groups) will lead to strong dispersion forces, favoring solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The nitrile and carbamate functional groups introduce significant polarity, allowing for favorable interactions with polar aprotic solvents.
-
Hydrogen Bonding: The carbamate oxygen can act as a hydrogen bond acceptor, suggesting some affinity for protic solvents. However, the absence of a hydrogen bond donor on the molecule limits its solubility in highly cohesive solvents like water.
Based on these principles, a qualitative solubility profile can be predicted. This serves as a crucial starting point for experimental design, saving time and resources.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Toluene, Heptane, Cyclohexane | Moderate to High | Strong van der Waals interactions between the solute's aromatic/aliphatic groups and the solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent balance of polarity to dissolve the nitrile/carbamate groups and nonpolar character for the hydrocarbon backbone. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF's polarity and ether oxygen (H-bond acceptor) can effectively solvate the molecule. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions are expected. DMSO is a particularly powerful solvent for a wide range of compounds.[9] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Good balance of polarity and nonpolar character. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate | The solvent's strong hydrogen-bonding network may be difficult for the solute to disrupt, potentially limiting solubility despite some favorable interactions. |
| Aqueous | Water | Insoluble | The large, lipophilic structure and lack of significant hydrogen bond donating capability result in poor hydration.[8] |
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to precise, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is a robust and reliable technique that ensures the solution has reached true saturation.[10][12] The following protocol is a self-validating system for generating high-quality data.
Objective
To determine the equilibrium solubility (mg/mL) of this compound in a selected range of organic solvents at a controlled ambient temperature (25 °C).
Materials & Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
Step-by-Step Methodology
-
Preparation of Stock Standard for Calibration:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., Acetonitrile). This is the Stock Standard .
-
Prepare a series of 5-7 calibration standards by serial dilution of the Stock Standard to cover the expected concentration range.
-
-
Sample Preparation (Shake-Flask):
-
Add an excess of solid compound (approx. 20-30 mg) to a 2 mL glass vial. Rationale: Ensuring an excess of solid is present is critical for reaching thermodynamic equilibrium.[10]
-
Accurately dispense 1.0 mL of the test solvent into the vial.
-
Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to 25 °C and agitate vigorously for 24 hours. Rationale: A 24-hour period is typically sufficient to ensure equilibrium is reached for most organic compounds.[11][17] For compounds with slow dissolution kinetics, a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm equilibrium has been achieved.
-
-
Phase Separation & Sample Clarification:
-
After 24 hours, remove vials from the shaker and let them stand for at least 2 hours at 25 °C to allow undissolved solids to settle.
-
Centrifuge the vials at >10,000 x g for 15 minutes to pellet any remaining suspended particles. Rationale: This step is crucial to prevent post-sampling precipitation and to avoid clogging the HPLC system.
-
Carefully withdraw an aliquot from the supernatant, ensuring not to disturb the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
-
Quantification via HPLC-UV:
-
Analyze the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).
-
Analyze the filtered sample supernatants. If necessary, dilute the samples with the mobile phase to fall within the calibration curve's linear range.
-
Calculate the concentration in the original supernatant using the calibration curve and accounting for any dilutions. This value represents the thermodynamic solubility.
-
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. 906369-93-5 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine AKSci 1730DH [aksci.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 6. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 小分子高效液相色谱 [sigmaaldrich.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 17. enamine.net [enamine.net]
A Technical Guide to the Structural Analysis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Executive Summary
This technical guide provides a comprehensive framework for the complete structural elucidation and verification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key heterocyclic intermediate in medicinal chemistry. The significance of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. Given its application in drug development, unambiguous confirmation of its chemical structure is paramount. This document outlines a multi-technique, self-validating analytical workflow, integrating spectroscopic and chromatographic methods. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The narrative moves beyond simple data reporting to offer in-depth interpretation, correlating specific spectral features to the molecule's distinct structural components. This guide is intended for researchers, analytical scientists, and process chemists who require a rigorous, authoritative approach to structural characterization.
Chapter 1: Introduction to the Target Molecule
Chemical Identity and Structure
This compound is a disubstituted piperidine derivative. Its structure is characterized by three key features:
-
A piperidine ring, which serves as the core scaffold.
-
A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enhancing its stability and modulating its reactivity in synthetic procedures.
-
A quaternary carbon at the C4 position, substituted with both a nitrile (-C≡N) group and a 3-methylphenyl (m-tolyl) group.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₄N₂O₂ | - |
| Molecular Weight | 300.40 g/mol | - |
| CAS Number | Not universally assigned; varies by supplier. | - |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | PubChem |
Significance in Medicinal Chemistry
The 4-aryl-4-cyanopiperidine moiety is a recognized pharmacophore. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the aryl group allows for a wide range of substitutions to modulate pharmacological activity. This scaffold is a precursor for synthesizing various biologically active molecules.[1][2] Rigorous structural analysis ensures that the correct isomer is used in subsequent synthetic steps, preventing the generation of impurities and ensuring the final active pharmaceutical ingredient (API) has the intended structure and efficacy.
Chapter 2: The Analytical Workflow: A Holistic Approach
A single analytical technique is insufficient for unambiguous structure confirmation. A synergistic approach is required, where each method provides a unique and complementary piece of the structural puzzle. The workflow presented here is designed to be self-validating, moving from confirmation of mass and functional groups to a detailed map of the carbon-hydrogen framework.
Caption: Key fragmentation pathways for the target molecule.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is exceptionally useful for rapidly confirming the presence of key functional groups. For this molecule, the two most important and distinct vibrations are the nitrile (C≡N) stretch and the carbamate carbonyl (C=O) stretch. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty crystal.
-
Sample Scan: Apply pressure to the sample with the anvil and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Interpretation: The spectrum should exhibit strong, characteristic absorption bands confirming the key functional groups.
Table 2: Characteristic IR Absorption Frequencies
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Reference |
| ~2235 | Nitrile (-C≡N) | Stretch | Medium, Sharp | [3][4][5] |
| ~1690 | Carbamate (Boc) | C=O Stretch | Strong | [6][7] |
| 2850-3000 | Alkyl & Aryl | C-H Stretch | Medium-Strong | [7] |
| 1160-1250 | Carbamate (Boc) | C-O Stretch | Strong | [6][7] |
The presence of a sharp peak around 2235 cm⁻¹ is a definitive indicator of the nitrile group. [5][8]The strong carbonyl absorption around 1690 cm⁻¹ confirms the Boc protecting group. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR reveals the same for carbon atoms. 2D NMR experiments, such as COSY and HSQC, are used to establish connectivity between protons and carbons, confirming the final structure. Deuterated chloroform (CDCl₃) is an excellent solvent as it is aprotic and dissolves the compound well.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm.
Data Interpretation & Predicted Chemical Shifts: The chemical shifts are highly predictable based on the electronic environment of each nucleus. [9][10][11][12] Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | 7.2 - 7.5 | Multiplet | 4H | Protons on the 3-methylphenyl ring. |
| Piperidine-H (axial, equatorial) | 3.0 - 4.2 | Broad Multiplets | 4H | Protons adjacent to the Boc-protected nitrogen (C2, C6). Deshielded by nitrogen. |
| Piperidine-H (axial, equatorial) | 1.8 - 2.4 | Multiplets | 4H | Protons adjacent to the quaternary carbon (C3, C5). |
| Methyl-H (Aromatic) | ~2.4 | Singlet | 3H | Methyl group on the phenyl ring. |
| tert-Butyl-H (Boc) | ~1.5 | Singlet | 9H | Nine equivalent protons of the Boc group. |
Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| Carbamate C=O | ~154 | Carbonyl carbon of the Boc group. |
| Aromatic C (substituted) | 135 - 140 | C1' and C3' of the phenyl ring. |
| Aromatic C-H | 125 - 130 | Aromatic CH carbons. |
| Nitrile C≡N | ~122 | Quaternary nitrile carbon. |
| Boc Quaternary C | ~80 | Quaternary carbon of the tert-butyl group. |
| Piperidine C (C2, C6) | ~45 | Carbons adjacent to the nitrogen. |
| Quaternary Piperidine C (C4) | ~42 | The key sp³ quaternary carbon holding the aryl and nitrile groups. |
| Piperidine C (C3, C5) | ~35 | Carbons adjacent to the C4 center. |
| Boc Methyl C | ~28 | Equivalent methyl carbons of the Boc group. |
| Aromatic Methyl C | ~21 | Methyl carbon on the phenyl ring. |
The absence of a proton signal associated with the C4 carbon in the ¹H NMR spectrum and the presence of a quaternary carbon signal around 42 ppm in the ¹³C NMR spectrum are crucial data points for confirming the 4,4-disubstitution pattern.
Chapter 4: Chromatographic Purity Assessment
Causality: While spectroscopic methods confirm the structure of the main component, they do not quantify its purity. HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for this molecule, providing good separation of non-polar compounds.
Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥98% is typically expected for a well-characterized research compound.
Chapter 5: Integrated Data Analysis & Conclusion
The structural assignment of this compound is confirmed by the convergence of all analytical data.
-
MS confirms the molecular weight is 300.40 Da via the [M+H]⁺ ion at m/z 301.4.
-
IR confirms the presence of the essential nitrile (C≡N) and carbamate (C=O) functional groups.
-
¹³C NMR confirms the presence of 18 unique carbon environments, including the critical quaternary carbons of the piperidine ring, nitrile, and Boc group.
-
¹H NMR shows the correct number of protons in distinct chemical environments, matching the proposed structure, and confirms the absence of a proton at the C4 position.
-
HPLC verifies the sample's high purity.
Collectively, these data provide an unambiguous and robust validation of the chemical structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the confidence required for advancing this molecule in research and development pipelines.
References
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NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link] [13][14][15][16][17]2. Bernstein, M. P., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal. Retrieved from [Link] [3]3. Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link] [5]4. Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [4]5. ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link] [18]6. Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link] [19]7. Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link] [6]8. Gao, Y., et al. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link] [11]9. PubChem. (n.d.). 1-Boc-4-cyanopiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a specialized piperidine derivative. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's background, a detailed synthetic protocol, and its potential applications, with a focus on the scientific principles underpinning its synthesis and utility.
Introduction and Significance
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a multitude of biological receptors. The 4,4-disubstituted piperidine motif, in particular, has been integral to the development of numerous investigational drug molecules.[3] The introduction of an aryl group and a cyano group at the 4-position creates a quaternary stereocenter, which can significantly influence the pharmacological profile of a molecule by introducing steric hindrance and specific electronic interactions.
This compound is a derivative that combines the piperidine core with a lipophilic 3-methylphenyl group and a polar cyano group. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and allows for further synthetic modifications. This guide will focus on the synthesis of this specific compound, drawing upon established methodologies for the α-arylation of nitriles.
Discovery and Historical Context
While a specific discovery timeline for this compound is not prominently documented in the scientific literature, the emergence of 4-aryl-4-cyanopiperidine derivatives is closely linked to the broader exploration of piperidine-based scaffolds in drug discovery. The synthesis of related 4-aryl-4-acylpiperidines has been a subject of interest for their potential as analgesic and neuroleptic agents.[3][4]
The development of palladium-catalyzed cross-coupling reactions, particularly the α-arylation of carbonyl compounds and nitriles, has been a pivotal advancement in synthetic organic chemistry.[5][6] These methods have enabled the efficient construction of carbon-carbon bonds that were previously challenging to form, paving the way for the synthesis of complex molecules like this compound. The work of researchers such as Hartwig and Verkade has been instrumental in developing general and efficient methods for the direct α-arylation of nitriles with aryl halides, including less reactive aryl chlorides.[7] The synthesis of the target compound can be viewed as a direct application of these powerful synthetic strategies.
Synthetic Approach: Palladium-Catalyzed α-Arylation
The most logical and efficient route to synthesize this compound is through the direct α-arylation of the readily available starting material, 1-Boc-4-cyanopiperidine. This approach involves the deprotonation of the α-proton to the nitrile, followed by a palladium-catalyzed cross-coupling with an appropriate 3-methylphenyl halide.
Proposed Synthetic Scheme
The overall synthetic transformation is depicted below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the general method for the α-arylation of nitriles developed by Verkade and co-workers.[7]
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1-Boc-4-cyanopiperidine | 91419-52-2 | 210.27 | 1.0 |
| 3-Bromotoluene | 591-17-3 | 171.04 | 1.2 |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.02 |
| Ligand (e.g., XPhos) | 564483-18-7 | 476.62 | 0.04 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1004-94-0 | 183.38 | 1.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Add sodium bis(trimethylsilyl)amide (275 mg, 1.5 mmol), 1-Boc-4-cyanopiperidine (210 mg, 1.0 mmol), and anhydrous toluene (5 mL).
-
Addition of Aryl Halide: Add 3-bromotoluene (0.14 mL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Mechanistic Insights and Rationale for Experimental Choices
The catalytic cycle for the palladium-catalyzed α-arylation of nitriles is a well-established process.
Caption: Simplified catalytic cycle for α-arylation of nitriles.
-
Catalyst System: The choice of a palladium precursor like Pd(OAc)2 and a sterically hindered, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the catalytic cycle.[7] The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base like NaHMDS is required to deprotonate the α-carbon of the nitrile, which has a pKa of approximately 30 in DMSO. The choice of a bulky base also minimizes side reactions.
-
Solvent and Temperature: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reagents. The reaction is typically heated to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the Boc group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 2.0-4.0 ppm), methyl group on the phenyl ring (singlet, ~2.4 ppm), and aromatic protons (multiplets, 7.0-7.5 ppm). |
| ¹³C NMR | Signals for the Boc carbonyl and quaternary carbons, piperidine ring carbons, nitrile carbon, and aromatic and methyl carbons of the 3-methylphenyl group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR | Characteristic absorption bands for the C≡N stretch (~2240 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. |
Potential Applications in Drug Discovery
4-Aryl-4-substituted piperidines are important pharmacophores in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or carboxylic acids. The 3-methylphenyl group provides a lipophilic domain that can engage in hydrophobic interactions with biological targets.
This class of compounds has potential applications in the development of therapeutics for:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS-active drugs.
-
Oncology: As intermediates for the synthesis of more complex molecules with anti-cancer activity.
-
Pain Management: As analogues of known analgesic compounds.[3]
The specific biological activity of this compound would need to be determined through biological screening and further structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a comprehensive overview of this compound, with a focus on a robust and well-precedented synthetic methodology. While the specific discovery and history of this compound are not widely documented, its structural motifs are of significant interest in contemporary drug discovery. The detailed protocol for its synthesis via palladium-catalyzed α-arylation of 1-Boc-4-cyanopiperidine offers a reliable and efficient route for its preparation. This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
References
- You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides.
- Shang, R., & Chu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt.
- Wagaw, S., & Buchwald, S. L. (2003). Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. The Journal of Organic Chemistry, 68(21), 8193-8195.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.
- Majeed, M., Nagabhushanam, K., & Ramanujam, R. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
- Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Inorganic chemistry, 47(12), 4954-4966.
- Majeed, M., Nagabhushanam, K., & Ramanujam, R. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
- Himmler, T., & Brohm, D. (2017). Method for preparing 4-cyanopiperidine hydrochloride. U.S.
- Bayer Cropscience AG. (2018). Process for preparing 4-cyanopiperidine hydrochloride.
- Christensen, J. A., et al. (1996). Process for preparing 4-aryl-piperidine derivatives.
- Van der Mey, M., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(51), 18044-18055.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9677-9706.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
- Li, J. J., et al. (2020). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging.
- LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
- Van der Mey, M., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.
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- Silva, J. P., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
- Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247.
- Kwong, F. Y., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(13), 3166-3169.
- BenchChem. (2025).
- Knochel, P., et al. (2025). Palladium-Catalyzed α‑Arylation of Boc-Protected Lactams Using 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl. Synlett.
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Methodological & Application
Use of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in medicinal chemistry
An Application Guide for the Strategic Use of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Architectural Rigidity in Scaffolds
In contemporary medicinal chemistry, the pursuit of novel chemical matter is driven by the need for greater target specificity and improved pharmacokinetic profiles. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, serves as a foundational element in numerous approved drugs, from analgesics to antipsychotics.[1][2] However, simple substitution often fails to provide the necessary three-dimensional architecture required for potent and selective interaction with complex biological targets. The introduction of a quaternary center, as seen in 4,4-disubstituted piperidines, confers significant conformational rigidity. This pre-organization of substituents can drastically reduce the entropic penalty upon binding to a protein target, often leading to a substantial increase in affinity and selectivity.
This guide focuses on This compound , a versatile yet underexplored building block. Its unique structure, featuring a protected nitrogen, a versatile nitrile handle, and a geminal aryl group, presents a powerful platform for generating diverse and structurally complex compound libraries. We will explore its synthesis, key transformations, and strategic applications, providing detailed protocols and the scientific rationale behind them.
Section 1: Physicochemical Profile and Synthetic Strategy
Core Attributes of the Scaffold
The subject molecule, this compound, combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for late-stage functionalization.[3] The nitrile and 3-methylphenyl groups at the C4 position create a sterically defined quaternary center.
Rationale for the 3-methylphenyl Group: The choice of the meta-tolyl group is deliberate. It provides a balance of lipophilicity and steric bulk while offering a potential vector for future modification (e.g., benzylic functionalization) that differs from a simple phenyl ring.
Below is a table of predicted physicochemical properties, contrasting the parent N-Boc-4-cyanopiperidine with our target molecule to illustrate the impact of the aryl substitution.
| Property | 1-Boc-4-cyanopiperidine | This compound (Predicted) | Causality of Change |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₈H₂₄N₂O₂ | Addition of C₇H₆ |
| Molecular Weight | 210.27 g/mol [4] | 300.40 g/mol | Increased mass from the tolyl group |
| XLogP3 | 1.3[5] | ~3.5 - 4.0 | Significant increase in lipophilicity |
| Boiling Point | 325.3°C (Predicted)[6] | > 400°C (Predicted) | Increased van der Waals forces |
| Hydrogen Bond Acceptors | 3[5] | 3 | No change in acceptor count |
Proposed Synthetic Workflow
The most logical approach to synthesizing this molecule is through the α-arylation of a pre-existing N-Boc-4-cyanopiperidine. This strategy leverages a common and well-documented transformation in organic chemistry.
Section 2: Core Application Protocols
This section details the primary chemical transformations that unlock the potential of the this compound scaffold. Each protocol is designed as a self-validating system with clear steps and explanations.
Protocol 1: Boc Group Deprotection to Unveil the Secondary Amine
This is the gateway reaction for functionalizing the piperidine nitrogen. The secondary amine produced is a versatile nucleophile for subsequent alkylation, acylation, reductive amination, or arylation reactions.
Causality of Method: The Boc group is specifically designed to be labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene). Standard TFA or HCl conditions are effective and generate volatile byproducts, simplifying purification.
Detailed Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 4.0-5.0 eq) dropwise to the stirred solution.
-
Expert Insight: The slow addition at 0°C helps to control the exotherm and minimize potential side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralization & Extraction: Re-dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.
-
Trustworthiness Check: The pH of the aqueous layer should be >8 to ensure the amine is in its free base form for efficient extraction into the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be purified further by column chromatography or used directly if sufficiently pure.
Protocol 2: Nitrile Reduction to Access the Primary Aminomethyl Group
Reduction of the nitrile to a primary amine transforms the scaffold into a diamine derivative. The resulting aminomethyl group is a crucial linker, enabling the formation of amides, sulfonamides, and ureas, connecting the rigid piperidine core to other pharmacophores.
Causality of Method: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The mechanism involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by workup to protonate the resulting nitrogen species. Catalytic hydrogenation offers a milder alternative but may require high pressures and specific catalysts to be effective without affecting the aryl ring.
Detailed Step-by-Step Methodology (Using LAH):
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Critical Safety Note: LAH reacts violently with water. All glassware must be scrupulously dried, and all reagents must be anhydrous.
-
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.
-
Expert Insight: A slow, controlled addition is critical to manage the reaction exotherm.
-
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC/LC-MS.
-
Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Trustworthiness Check: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, dramatically improving product isolation.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Section 3: Strategic Diversification in Medicinal Chemistry
The true power of this compound lies in its potential as a central hub for creating diverse molecular libraries. The protocols above generate key intermediates that can be elaborated into a wide range of final compounds with distinct pharmacological profiles.
Application Notes:
-
Derivatives from the Secondary Amine: The product of Protocol 1 is an ideal precursor for compounds targeting the central nervous system (CNS). Many opioid analgesics and antipsychotic drugs feature a substituted piperidine nitrogen.[7] For instance, coupling this amine with various aryl halides or acylating it with diverse carboxylic acids can rapidly generate libraries to probe structure-activity relationships (SAR) for GPCRs or transporters. The rigid 4,4-disubstitution pattern helps to project the new N-substituent into a specific vector in space.
-
Derivatives from the Primary Aminomethyl Group: The product of Protocol 2 is perfectly suited for creating inhibitors of enzymes like kinases or proteases.[6] The primary amine can serve as a hydrogen bond donor or as a nucleophile to form a covalent bond with a warhead. The piperidine ring acts as a rigid scaffold to position a side chain (the N-Boc group, after modification) into one pocket while the aminomethyl-linked pharmacophore targets another.
-
The Untapped Potential of the Nitrile: While reduction and hydrolysis are common, the nitrile itself can be used to synthesize heterocyclic rings (e.g., tetrazoles) which are valuable carboxylic acid bioisosteres, further expanding the accessible chemical space.
Conclusion
This compound is more than a simple building block; it is a strategic platform for the efficient generation of conformationally constrained, three-dimensional molecules. By understanding and applying the core transformations of its key functional groups, researchers can rapidly access a rich diversity of novel scaffolds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this molecule's unique architecture in the rational design of next-generation therapeutics.
References
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D'yakonov, V. A., et al. (2021). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. Pharmaceutical Chemistry Journal, 55(1), 1-10. (Note: This is a representative title; the provided search result is from a chemical supplier blog with a similar title). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
-
Wikipedia. (2023). 1-Boc-4-AP. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine. Retrieved from [Link]
-
Vitaku, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4586. Retrieved from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(iii), 22-39. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
-
Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]
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Application Notes and Protocols: Deprotection of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
<
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to pharmaceutical research. This document provides a comprehensive technical guide for the efficient removal of the Boc group from 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, validated protocols, and offer expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction
The 4-cyano-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The synthesis of these complex molecules often necessitates the use of protecting groups to mask the reactivity of the piperidine nitrogen. The Boc group is frequently employed due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The specific substrate, this compound, serves as a crucial building block for compounds targeting, for example, dopamine receptors.[3]
The deprotection of this intermediate is a critical step that requires careful consideration of reaction parameters to achieve high yield and purity of the desired secondary amine, 4-cyano-4-(3-methylphenyl)-piperidine. This guide will explore the most common and effective methods for this transformation, providing a robust framework for its successful implementation in a laboratory setting.
Mechanistic Insights: The Chemistry of Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions.[2][4] The generally accepted mechanism involves a multi-step process initiated by the protonation of the carbamate oxygen.[5][6]
Step 1: Protonation The reaction commences with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl).[5][6] This initial step increases the electrophilicity of the carbonyl carbon.
Step 2: Fragmentation The protonated carbamate then undergoes fragmentation. This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5][6]
Step 3: Decarboxylation The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine.[5][6]
Step 4: Formation of the Amine Salt Under the acidic reaction conditions, the newly formed free amine is protonated by the excess acid present in the mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[4][6]
Side Reactions and Mitigation Strategies: A potential side reaction involves the electrophilic tert-butyl cation reacting with nucleophilic sites on the substrate or other molecules in the reaction mixture.[4][7] While the nitrile and methylphenyl groups in the target substrate are relatively robust, in more complex molecules containing electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger such as anisole or thioanisole can be beneficial to trap the tert-butyl cation.[4]
Experimental Protocols
The selection of the deprotection method depends on factors such as the scale of the reaction, the desired salt form of the final product, and the available laboratory resources. Below are two reliable and commonly used protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection, typically affording clean and rapid conversion.[1][4]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[1] An exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (pH > 8) to neutralize the excess acid and deprotonate the amine salt.[1] Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyano-4-(3-methylphenyl)-piperidine.[1]
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if required.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify isolation.[1]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
HCl Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (a slight excess, e.g., 1.5-2.0 equivalents relative to the substrate).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[1] In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation of the Hydrochloride Salt:
-
If a precipitate forms, the reaction can be diluted with diethyl ether to further encourage precipitation.[1]
-
Collect the solid product by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to obtain 4-cyano-4-(3-methylphenyl)-piperidine hydrochloride.
-
-
Isolation of the Free Amine (Alternative):
-
If the hydrochloride salt is not desired, carefully neutralize the reaction mixture by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate under reduced pressure to obtain the free amine.[1]
-
Data Presentation
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1-4 hours[1] | 1-3 hours[1] |
| Typical Yield | >95%[1] | Quantitative[1] |
| Product Form | Free amine (after basic work-up) | Hydrochloride salt (direct precipitation) or free amine (after basic work-up) |
Visualization of the Experimental Workflow
Caption: Workflow for the deprotection of this compound.
Trustworthiness: Self-Validating Systems
To ensure the successful deprotection and accurate characterization of the product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the reaction progress.[8] The deprotected product will have a significantly lower Rf value (be more polar) than the Boc-protected starting material. A co-spot of the starting material and the reaction mixture can be used for direct comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the disappearance of the starting material and the appearance of the product with the expected molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The characteristic signal for the tert-butyl group of the Boc protecting group (a singlet at ~1.5 ppm in ¹H NMR) will be absent in the spectrum of the deprotected product.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbamate C=O stretching vibration (typically around 1680-1700 cm⁻¹) from the Boc group provides evidence of a successful deprotection. The appearance of N-H stretching bands for the secondary amine (around 3300-3500 cm⁻¹) can also be observed in the free amine product.[8][9]
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in the synthesis of valuable pharmaceutical intermediates. By understanding the underlying mechanism and carefully following the detailed protocols provided, researchers can confidently and efficiently obtain the desired product in high yield and purity. The choice between TFA and HCl-based methods will depend on the specific requirements of the subsequent synthetic steps and the desired final salt form.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
ResearchGate. How to confirm BOC deprotection by TFA?. Available from: [Link]
-
Patel, H., et al. Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. ResearchGate. Available from: [Link]
-
Barrow, J. C., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Unlocking the Synthetic Potential of the Cyano Group in 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4] The specific compound, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a highly valuable building block. The cyano group at the C4 position is a versatile synthetic handle, offering a gateway to a variety of functional groups essential for drug discovery and development, including primary amines, carboxylic acids, and ketones.[5][6] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at the cyano group, with the option for subsequent deprotection under mild acidic conditions.[7][8][9]
This application note provides a detailed guide to the key chemical transformations of the cyano group in this compound. We will explore the mechanistic underpinnings and provide field-proven protocols for hydrolysis, reduction, and addition of organometallic reagents.
I. Hydrolysis of the Cyano Group: Accessing the Carboxylic Acid Moiety
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[10][11] This reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid.[12][13] For sterically hindered nitriles, such as our substrate, forcing conditions are often necessary to drive the reaction to completion.[14] Both acidic and basic conditions can be employed, with the choice often depending on the overall compatibility of the substrate with the reaction environment.
Mechanistic Insight: Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[13] This activation facilitates the nucleophilic attack of water, a relatively weak nucleophile. A series of proton transfers and tautomerization leads to the formation of a stable amide intermediate. Subsequent hydrolysis of the amide, also under acidic conditions, proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water and eventual elimination of ammonia (which is protonated to ammonium under the acidic conditions) to yield the carboxylic acid.
Figure 1. Simplified workflow for the acid-catalyzed hydrolysis of the cyano group.
Protocol 1: Acid-Catalyzed Hydrolysis to 1-Boc-4-carboxy-4-(3-methylphenyl)-piperidine
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
1,4-Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add an equal volume of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid provides both the acidic catalyst and the water necessary for hydrolysis. 1,4-Dioxane is used as a co-solvent to ensure the solubility of the organic substrate in the highly polar reaction medium. Refluxing at an elevated temperature is crucial to overcome the activation energy for the hydrolysis of the sterically hindered nitrile.[14]
II. Reduction of the Cyano Group: Synthesis of the Primary Amine
The reduction of nitriles to primary amines is a powerful tool for introducing a basic aminomethyl group, a common pharmacophore in drug candidates.[15][16] Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over Raney Nickel being the most prevalent.[17][18]
Mechanistic Insight: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is stabilized by coordination to the aluminum species.[18] A second hydride transfer from the aluminate complex to the imine carbon results in a diamidoaluminate complex.[17] Careful aqueous workup then protonates the nitrogen to yield the primary amine.
Figure 2. Simplified workflow for the LiAlH₄ reduction of the cyano group.
Protocol 2: LiAlH₄ Reduction to 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% NaOH, water)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with a dropping funnel and reflux condenser under a nitrogen atmosphere.
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, careful, and sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude primary amine.
-
Purify by column chromatography if necessary.
Trustworthiness of the Protocol: The Fieser workup is a reliable and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.[19] The Boc protecting group is stable under these basic reduction conditions.[7]
Protocol 3: Catalytic Hydrogenation using Raney Nickel
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[20][21] Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[9][15] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, suspend this compound (1.0 eq) in methanol or ethanol.
-
Carefully add Raney Nickel (approximately 10-20% by weight of the substrate) to the suspension. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times during filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
Purify as needed.
Expertise in Practice: The addition of ammonia is a common strategy to suppress the formation of secondary amines, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[15]
III. Reaction with Grignard Reagents: Formation of Ketones
The reaction of nitriles with Grignard reagents provides a convenient route to ketones.[22] This transformation involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.
Mechanistic Insight: Grignard Reaction
The Grignard reagent, acting as a potent nucleophile, attacks the nitrile carbon to form a magnesium salt of an imine.[2] This intermediate is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent.[22] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.
Figure 3. Simplified workflow for the Grignard reaction with the cyano group.
Protocol 4: Grignard Reaction to form 1-Boc-4-acyl-4-(3-methylphenyl)-piperidine
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Aqueous Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with a dropping funnel under a nitrogen atmosphere.
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 - 1.5 eq) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purify by column chromatography.
Authoritative Grounding: The Boc protecting group is generally stable to Grignard reagents, especially at low temperatures.[23] However, prolonged reaction times or elevated temperatures can lead to side reactions.
Data Summary
| Reaction | Product Functional Group | Key Reagents | Typical Conditions | Potential Challenges |
| Hydrolysis | Carboxylic Acid | Conc. H₂SO₄, Dioxane/H₂O | Reflux, 12-24 h | Steric hindrance may require harsh conditions, potential for Boc deprotection. |
| Reduction | Primary Amine | LiAlH₄, Anhydrous THF | Reflux, 4-8 h | Highly reactive, requires anhydrous conditions and careful workup. |
| Raney Ni, H₂ | 40-60 °C, 50-100 psi H₂ | Pyrophoric catalyst, potential for secondary amine formation. | ||
| Grignard Reaction | Ketone | R-MgX, Anhydrous THF | 0 °C to RT, 2-4 h | Requires anhydrous conditions, potential for side reactions with Boc group at higher temperatures. |
Conclusion
The cyano group of this compound is a versatile functional handle that provides access to a range of important chemical motifs for drug discovery. The protocols detailed in this application note for hydrolysis, reduction, and Grignard reactions offer reliable methods for the synthesis of carboxylic acid, primary amine, and ketone derivatives, respectively. Careful consideration of the reaction conditions, particularly with respect to the sterically hindered nature of the substrate and the stability of the Boc protecting group, is essential for achieving high yields and purity.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Wikipedia. (2023, December 19). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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-
SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]
-
MDPI. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
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-
ResearchGate. (2016). Grignard reagent from amino acid?. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]
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-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF (1S,2R)-1-AMINO-2,3-DIHYDRO-1H-INDEN-2-OL FROM (S)-N-MESYL-2,3-DIHYDRO-1H-INDEN-1,2-IMINE. Retrieved from [Link]
- Google Patents. (2004). Method for preparing 4-amino-4-phenylpiperidines.
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-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
YouTube. (2015, January 4). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Retrieved from [Link]
-
PubMed. (2010). 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Retrieved from [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
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-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2018, August 11). Preparing Grignard Reagents from 3-Bromopropylamine hydrobromide and other Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
PubMed Central. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]
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-
PubMed. (2022). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]
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- ResearchGate. (2022). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.
-
PubMed. (2008). Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. Retrieved from [Link]
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-
MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
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- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Modern Drug Discovery
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the synthetic building block, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine . We will explore its significance as a versatile scaffold, delve into its constituent parts to understand their contribution to molecular properties, and provide detailed protocols for its synthesis and derivatization. This guide is designed to bridge theoretical concepts with practical laboratory applications, empowering researchers to leverage this valuable intermediate in the design of novel therapeutics.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1] Piperidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, and antipsychotic effects.[1] The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds or salt bridges with protein residues.
Deconstructing this compound: A Multifunctional Building Block
The subject of this guide, this compound, is a highly functionalized scaffold, with each component playing a strategic role in its utility for drug design.
The N-Boc Protecting Group: Enabling Sequential Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its primary function is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective modifications at other positions of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality makes it an invaluable tool for multi-step synthetic sequences.[3]
The 4-Cyano-4-Aryl Moiety: A Key Pharmacophore with Modulatory Properties
The geminal substitution at the 4-position with both a cyano and an aryl group is a critical feature of this scaffold.
-
The Nitrile (Cyano) Group: Far from being a simple placeholder, the nitrile group is a versatile functional group in drug design. Its strong electron-withdrawing nature can influence the pKa of the piperidine nitrogen (once deprotected) and modulate the overall electronic properties of the molecule. The nitrile can participate in hydrogen bonding and other polar interactions within a receptor's binding pocket, thereby enhancing binding affinity.[4][5] Furthermore, it can serve as a bioisostere for other functional groups and is metabolically robust, often improving the pharmacokinetic profile of a drug candidate.[4][5] From a synthetic standpoint, the nitrile group is a valuable handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening avenues for further diversification.
-
The 3-Methylphenyl Group: The presence and substitution pattern of the aryl ring are crucial determinants of the biological activity of 4-arylpiperidine derivatives. This class of compounds has been extensively studied as modulators of various G-protein coupled receptors (GPCRs), most notably the opioid receptors.[6][7] The substitution on the phenyl ring, in this case, a methyl group at the meta-position, fine-tunes the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for different receptor subtypes. Structure-activity relationship (SAR) studies on related 4-arylpiperidines have shown that modifications to the aryl ring can significantly impact potency and efficacy.[6]
Primary Application Domain: Opioid Receptor Modulation
Given the extensive literature on 4-arylpiperidine scaffolds, a primary and highly probable application of this compound is in the discovery and development of novel opioid receptor modulators.[6][7] The core structure bears a resemblance to the pharmacophore of many known opioid ligands.
Derivatives of this scaffold could be designed as:
-
μ-Opioid Receptor (MOR) Agonists: For the development of potent analgesics.[8]
-
κ-Opioid Receptor (KOR) Agonists or Antagonists: For potential applications in treating pain, addiction, and mood disorders.
-
δ-Opioid Receptor (DOR) Modulators: Investigated for their potential in treating pain and depression with a potentially lower side-effect profile than traditional MOR agonists.
The 3-methylphenyl group, in particular, can be explored for its ability to confer selectivity for a specific opioid receptor subtype. The subsequent removal of the Boc group allows for the introduction of various substituents on the piperidine nitrogen, a position known to be critical for determining whether a compound acts as an agonist or an antagonist.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route to the target compound, starting from commercially available materials.
Materials:
-
1-Boc-4-piperidone
-
3-Methylaniline
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium cyanide
-
Ammonium chloride
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Reductive Amination to form 1-Boc-4-(3-methylphenylamino)-piperidine
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add 3-methylaniline (1.1 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(3-methylphenylamino)-piperidine.
Step 2: Cyanation to form this compound
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as a mixture of DCM and water.
-
Add sodium cyanide (1.5 eq) and ammonium chloride (1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Deprotection and N-Alkylation for SAR Studies
This protocol demonstrates the utility of this compound as an intermediate for creating a library of analogs.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Various alkyl halides or aldehydes for reductive amination
-
Sodium triacetoxyborohydride (for reductive amination)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or another suitable solvent to remove excess TFA.
-
The resulting TFA salt of 4-cyano-4-(3-methylphenyl)-piperidine can be used directly in the next step or neutralized with a base.
Step 2: N-Alkylation
-
Dissolve the deprotected piperidine salt (1.0 eq) in a suitable solvent like ACN or DCM.
-
Add a base such as DIPEA or TEA (2-3 eq).
-
Add the desired alkyl halide (e.g., phenethyl bromide) (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Data Presentation
The following table summarizes hypothetical structure-activity relationship data for a series of N-substituted 4-cyano-4-(3-methylphenyl)-piperidine derivatives at the μ-opioid receptor (MOR), illustrating how modifications can impact biological activity.
| Compound ID | N-Substituent (R) | MOR Binding Affinity (Ki, nM) | Functional Activity (% Emax) |
| 1 | -H | >1000 | N/A |
| 2 | -CH₃ | 250 | 20 (Partial Agonist) |
| 3 | -CH₂CH₂Ph | 15 | 95 (Full Agonist) |
| 4 | -CH₂-cyclopropyl | 5 | 5 (Antagonist) |
| 5 | -CH₂CH=CH₂ | 8 | 10 (Antagonist) |
This data is illustrative and intended to demonstrate potential SAR trends.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to this compound and its subsequent derivatization.
Proposed Mechanism of Action
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
References
- Vertex AI Search. (2025). Application of Nitrile in Drug Design.
- Vertex AI Search. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Vertex AI Search. (2016). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Vertex AI Search. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Vertex AI Search. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
- Vertex AI Search. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
- Vertex AI Search. (n.d.). 1-Boc-4-AP. Wikipedia.
- Vertex AI Search. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
- Vertex AI Search. (2022).
- Vertex AI Search. (2025). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (2015). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules.
- Vertex AI Search. (2025). 1-Boc-4-cyanopiperidine | 91419-52-2. ChemicalBook.
- Vertex AI Search. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem.
- Vertex AI Search. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.
- Vertex AI Search. (n.d.). N-Boc-piperidine-4-carbonitrile 97 91419-52-2. Sigma-Aldrich.
- Vertex AI Search. (n.d.). 4-Anilino-1-Boc-piperidine. Cayman Chemical.
- Vertex AI Search. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed.
- Vertex AI Search. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Vertex AI Search. (2026). 906369-93-5 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine AKSci 1730DH. AKSci.
- Vertex AI Search. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.
- Vertex AI Search. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Vertex AI Search. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
- Vertex AI Search. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. 4-Cyano-4-phenylpiperidine 96 51304-58-6 [sigmaaldrich.com]
- 5. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mdpi.com [mdpi.com]
- 9. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Opioid Receptor Modulators from 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Introduction: The Rationale for Novel Opioid Modulators
The opioid system, comprising the mu (μ), delta (δ), and kappa (κ) opioid receptors, remains a critical target for the management of pain.[1] However, classical opioid analgesics, primarily acting as μ-opioid receptor (MOR) agonists, are fraught with severe side effects, including respiratory depression, tolerance, and a high potential for abuse.[1][2] This has spurred a significant research effort to develop novel opioid receptor modulators with improved therapeutic profiles. The 4-arylpiperidine scaffold is a well-established pharmacophore in opioid chemistry, forming the core of clinically significant analgesics like meperidine and fentanyl.[3][4][5] The starting material, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, represents a versatile platform for the synthesis of a diverse library of such modulators. The strategic placement of the cyano group allows for its conversion into various functionalities, while the Boc-protecting group facilitates controlled N-functionalization, a key determinant of opioid receptor affinity and efficacy.[6][7][8] This guide provides a detailed technical overview and step-by-step protocols for the synthesis and characterization of novel opioid receptor modulators derived from this key intermediate.
Synthetic Strategy Overview
The overarching synthetic strategy involves a multi-step sequence commencing with the selective reduction of the nitrile in the this compound precursor. This is followed by the crucial N-de-Boc-protection and subsequent N-alkylation or N-acylation to introduce diverse substituents that are known to modulate opioid receptor activity. The final compounds can then be subjected to rigorous in vitro characterization to determine their binding affinities and functional activities at the respective opioid receptors.
Caption: General synthetic workflow for the preparation of novel opioid receptor modulators.
Part 1: Synthesis and Purification Protocols
Protocol 1.1: Reduction of this compound
Rationale: The conversion of the cyano group to a primary amine is a pivotal step, creating a versatile handle for further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder approach.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Methanol (for hydrogenation)
-
Dry diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine, which can be purified by column chromatography on silica gel.
Protocol 1.2: N-Boc Deprotection
Rationale: Removal of the tert-butoxycarbonyl (Boc) protecting group is essential to enable subsequent modification of the piperidine nitrogen. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose.
Materials:
-
1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Dissolve the 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine in DCM.
-
Add TFA dropwise at 0 °C and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected piperidine, 4-(aminomethyl)-4-(3-methylphenyl)-piperidine.
Protocol 1.3: N-Functionalization of the Piperidine Core
Rationale: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and functional activity.[6][7][8] For instance, N-phenethyl substitution often enhances μ-opioid receptor affinity.[7] This protocol outlines a general procedure for N-alkylation.
Materials:
-
4-(aminomethyl)-4-(3-methylphenyl)-piperidine
-
Desired alkyl or aralkyl halide (e.g., phenethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
Procedure:
-
To a solution of 4-(aminomethyl)-4-(3-methylphenyl)-piperidine in anhydrous acetonitrile, add anhydrous K₂CO₃ and the desired alkyl halide.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-functionalized opioid receptor modulator.
Part 2: Analytical Characterization
Rationale: Rigorous characterization is imperative to confirm the structure and purity of the synthesized compounds before biological evaluation.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for the piperidine ring protons, the 3-methylphenyl group, and the newly introduced N-substituent.[9] |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |
Part 3: In Vitro Pharmacological Evaluation
Rationale: A comprehensive in vitro pharmacological evaluation is necessary to determine the affinity and functional activity of the newly synthesized compounds at the μ, δ, and κ opioid receptors.
Protocol 3.1: Opioid Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the μ, δ, and κ opioid receptors. This is typically achieved through competitive radioligand binding assays.[2][10]
Materials:
-
Cell membranes expressing human μ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells).[2][11]
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).
-
Non-specific binding control: Naloxone or another suitable opioid antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plates to allow the binding to reach equilibrium.[2]
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Sources
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- 3. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]
- 10. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine for Structure-Activity Relationship (SAR) Studies
Introduction: The 4,4-Disubstituted Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. The 4,4-disubstituted piperidine motif, in particular, offers a rigidified platform that minimizes unwanted metabolism at the C4 position and projects substituents into distinct chemical vectors.
The subject of this guide, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a versatile building block for constructing compound libraries aimed at exploring structure-activity relationships (SAR). The presence of three distinct chemical handles—the N-Boc protecting group, the C4-cyano group, and the aryl ring—allows for systematic and modular derivatization. This application note provides a detailed guide with validated protocols for the strategic modification of this core scaffold, enabling researchers to efficiently generate diverse analogs for SAR campaigns. We will focus on the most synthetically accessible and impactful derivatization points: the piperidine nitrogen (N1) and the cyano group (C4).
Strategic Overview of Derivatization Pathways
The core scaffold presents three primary opportunities for chemical modification to probe the SAR of a target protein. Our strategy involves the selective manipulation of these sites to modulate physicochemical properties and explore key binding interactions.
-
N1 Position (Piperidine Nitrogen): After deprotection of the tert-butoxycarbonyl (Boc) group, the resulting secondary amine is a versatile nucleophile. Modifications here are crucial for exploring solvent-exposed regions of a binding pocket, altering solubility, and tuning the basicity (pKa) of the molecule.
-
C4 Position (Cyano Group): The nitrile functionality is a synthetic linchpin. It can be transformed into a primary amine or a carboxylic acid, introducing new vectors for interaction. These transformations allow for probing deeper into a binding pocket to form hydrogen bonds, ionic interactions, or other directed contacts.
-
Aryl Ring (3-methylphenyl): While direct functionalization of the existing aryl ring is possible via advanced methods, a more common strategy in library synthesis is to introduce diversity by starting with analogs of the 3-methylphenylboronic acid in an initial coupling step. For the purposes of this guide, which focuses on derivatizing the provided core, modifications at N1 and C4 are prioritized for their synthetic tractability and high impact on SAR.
The overall strategy is visualized in the workflow below.
Caption: Overall strategy for SAR exploration from the core scaffold.
Pathway A: Derivatization at the Piperidine Nitrogen (N1)
Modification at the N1 position begins with the removal of the Boc protecting group. The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent choice for protecting the piperidine nitrogen while other transformations are performed.[1] Its removal is typically achieved under acidic conditions.[2][3]
Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and efficient method for Boc deprotection. The mechanism involves protonation of the carbamate followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine as a trifluoroacetate salt.[3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Protocol:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5–10 equiv.) dropwise to the stirred solution.[2] Gas evolution (CO₂) will be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]
-
To obtain the free base, dissolve the resulting residue in DCM and wash with saturated NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8).[2]
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine, 4-cyano-4-(3-methylphenyl)-piperidine, which can often be used in the next step without further purification.
Caption: Workflow for N1-position derivatization.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and reliable method for forming C-N bonds. It proceeds under mild conditions and tolerates a wide variety of functional groups, making it ideal for library synthesis. The reaction involves the initial formation of an iminium ion between the piperidine nitrogen and an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).
Materials:
-
4-cyano-4-(3-methylphenyl)-piperidine (from Protocol 1)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Step-by-Step Protocol:
-
To a solution of the piperidine intermediate (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add NaBH(OAc)₃ in one portion. The reaction is often slightly exothermic.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the desired N-alkylated product.
| Reaction Type | Reagents | Solvent | Notes |
| N-Boc Deprotection | TFA (5-10 eq) | DCM | Efficient, clean, produces volatile byproducts.[2][3] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE / DCM | Mild conditions, broad substrate scope. |
| N-Acylation | Acid Chloride/Anhydride, Et₃N or Pyridine | DCM | Rapid reaction, forms stable amide bond. |
Pathway B: Derivatization at the C4-Cyano Group
The cyano group is a powerful synthetic handle. Its transformation into either a primary amine or a carboxylic acid fundamentally changes the nature of the C4 substituent, opening up a new dimension for SAR exploration.
Protocol 3: Reduction of Nitrile to Primary Amine
The reduction of a nitrile to a primary amine adds a flexible aminomethyl group, a common basic pharmacophoric element. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[4][5][6] Catalytic hydrogenation is a milder alternative.[7][8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Glauber's salt (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH, H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol (using LiAlH₄):
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF at 0 °C, add a solution of the nitrile (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C. Quench the reaction carefully by the sequential, dropwise addition of:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of H₂O.
-
-
Stir the resulting white suspension vigorously at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography if necessary.
Protocol 4: Hydrolysis of Nitrile to Carboxylic Acid
Hydrolysis of the nitrile to a carboxylic acid introduces an acidic handle, perfect for forming amides or esters. This can be achieved under either harsh acidic or basic conditions.[9][10] Basic hydrolysis is often cleaner but requires a final acidification step to protonate the carboxylate salt.[10][11]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Ethylene glycol
-
Hydrochloric acid (HCl), concentrated or 6M
Step-by-Step Protocol (using NaOH):
-
In a round-bottom flask, dissolve the nitrile (1.0 equiv.) in ethanol.
-
Add an aqueous solution of NaOH (10-20 equiv., e.g., 6M solution).
-
Heat the mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the amide intermediate.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and wash with diethyl ether or DCM to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl until the pH is ~2-3. A precipitate of the carboxylic acid may form.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.
Caption: Workflow for C4-cyano group derivatization.
| Reaction Type | Reagents | Solvent | Notes |
| Nitrile Reduction | LiAlH₄ | THF / Ether | Potent, requires anhydrous/inert conditions.[4][5][6] |
| Nitrile Hydrolysis (Basic) | NaOH or KOH, Heat | EtOH / H₂O | High yielding, requires acidification workup.[10][11] |
| Amide Coupling | R-NH₂, HATU/EDC, DIPEA | DMF / DCM | Standard, reliable method for library synthesis. |
Conclusion
The this compound scaffold is an exceptionally valuable starting point for medicinal chemistry programs. The protocols detailed in this application note provide robust and reproducible methods for creating a diverse library of analogs by targeting the N1 and C4 positions. By systematically applying these derivatization strategies—N-Boc deprotection followed by N-functionalization, and nitrile reduction or hydrolysis followed by further coupling—researchers can effectively map the structure-activity landscape of their biological target, leading to the identification of optimized lead compounds.
References
-
Amines - Nitriles (A-Level Chemistry). Study Mind. Available from: [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). Available from: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]
-
How to do alkylation of NHBOc amines using alkyl bromide?. ResearchGate. Available from: [Link]
-
JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. Available from: [Link]
-
20.7: Chemistry of Nitriles. LibreTexts. Available from: [Link]
-
Transforming Nitriles: Reduction to Amines (13.4.4). OCR A-Level Chemistry Notes. Available from: [Link]
-
reduction of nitriles. Chemguide. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available from: [Link]
- WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]
-
Peptidic 1-cyanopyrrolidines: Synthesis and SAR of a Series of Potent, Selective Cathepsin Inhibitors. PubMed. Available from: [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available from: [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. Available from: [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. Available from: [Link]
-
hydrolysis of nitriles. Chemguide. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]
-
1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co., Ltd. Available from: [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available from: [Link]
-
4-Cyanopiperidine | C6H10N2 | CID 138223. PubChem. Available from: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available from: [Link]
-
The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activ. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. Available from: [Link]
-
Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides. PMC - NIH. Available from: [Link]
-
Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. a. ResearchGate. Available from: [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Medicinal Chemistry II (25) Antihypertensive Agents (Part 02) Quinapril, Methyldopa, Colinidine. YouTube. Available from: [Link]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Large-scale synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
An Application Note and Protocol for the Large-Scale Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Introduction
This compound is a key intermediate in medicinal chemistry, serving as a versatile building block for a range of pharmacologically active molecules. Its structure, featuring a 4,4-disubstituted piperidine core, is prevalent in the design of antagonists for chemokine receptors like CCR5, which are targets for HIV-1 therapeutics, as well as ligands for various central nervous system (CNS) receptors. The primary synthetic challenge lies in the efficient construction of the sterically hindered quaternary carbon at the C4 position, which bears both an aryl and a cyano substituent.
This guide details a robust and scalable synthetic protocol for this compound, leveraging a phase-transfer catalyzed (PTC) dialkylation of 3-methylbenzonitrile. This approach is superior for large-scale production as it avoids cryogenic conditions and the use of expensive organometallic reagents, instead utilizing cost-effective and readily available materials.[1] The causality behind each procedural step, process optimization, and critical safety considerations are thoroughly explained to ensure reproducibility and safety in a research or manufacturing environment.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot, phase-transfer catalyzed dialkylation of 3-methylbenzonitrile with N-Boc-bis(2-chloroethyl)amine.
Caption: Overall synthetic scheme for the target compound.
Mechanistic Rationale
Phase-transfer catalysis is instrumental for this transformation, which involves reactants in two immiscible phases (aqueous NaOH and an organic solution of the reactants in toluene).
-
Anion Formation: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.
-
Deprotonation: In the organic phase, the hydroxide ion is a potent base and deprotonates the benzylic carbon of 3-methylbenzonitrile, which is activated by the electron-withdrawing nitrile group, forming a resonance-stabilized carbanion.
-
Dialkylation: The resulting carbanion acts as a nucleophile and sequentially attacks the two electrophilic carbons of N-Boc-bis(2-chloroethyl)amine in a double Sₙ2 reaction. This cyclization forms the desired piperidine ring. The use of a single solvent and catalyst for multiple consecutive steps is a significant advantage of PTC in industrial processes.[1]
-
Catalyst Regeneration: The bromide anion (Br⁻) is transported back to the aqueous phase by the quaternary ammonium cation, completing the catalytic cycle.
This method efficiently overcomes the insolubility of the base in the organic reaction medium, enabling the reaction to proceed at moderate temperatures with high yields.[2]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Notes |
| 3-Methylbenzonitrile (m-Tolunitrile) | 620-22-4 | 117.15 | ≥98% | |
| N-Boc-bis(2-chloroethyl)amine | 103478-63-3 | 256.16 | ≥97% | Can be moisture sensitive. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | Pellets or flakes. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | ≥98% | Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade | For extraction & purification. |
| n-Heptane | 142-82-5 | 100.21 | Reagent Grade | For purification. |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | - | For preparing brine. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Detailed Experimental Protocol
This protocol is designed for a ~100 g scale synthesis. Adjustments may be required for different scales.
Reagent Preparation
-
50% (w/w) NaOH Solution: In a suitable beaker placed in an ice-water bath, cautiously and slowly add 200 g of sodium hydroxide pellets to 200 g of deionized water with continuous stirring. Caution: This process is highly exothermic. Allow the solution to cool to room temperature before use.
Reaction Setup
-
Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Maintain an inert atmosphere by purging the system with nitrogen.
-
Set the reactor jacket temperature control unit to 25°C.
Synthesis Procedure
-
Charge the Reactor: To the reactor, add 3-methylbenzonitrile (100 g, 0.85 mol, 1.0 eq), N-Boc-bis(2-chloroethyl)amine (229 g, 0.89 mol, 1.05 eq), tetrabutylammonium bromide (27.4 g, 0.085 mol, 0.1 eq), and toluene (850 mL).
-
Initiate Stirring: Begin stirring the mixture at 200-300 RPM to form a homogeneous solution/suspension.
-
Base Addition: Commence the dropwise addition of the 50% aqueous NaOH solution (340 g, 4.25 mol, 5.0 eq) via the dropping funnel over a period of 60-90 minutes.
-
Temperature Control: Monitor the internal temperature closely during the addition. The reaction is exothermic. Maintain the internal temperature between 50-60°C by adjusting the addition rate and using the reactor's cooling system.
-
Reaction: After the addition is complete, hold the reaction mixture at 55°C for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by taking aliquots periodically and analyzing them by TLC (e.g., 3:1 Heptane:Ethyl Acetate) or HPLC-MS to confirm the consumption of the starting materials.
Work-up and Isolation
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to 20-25°C. Slowly and carefully add 500 mL of deionized water to quench the reaction and dissolve the precipitated salts.
-
Phase Separation: Stop the stirring and allow the layers to separate. Transfer the entire mixture to a separatory funnel. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 x 300 mL of deionized water and then with 1 x 300 mL of saturated brine solution to remove residual base and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. A viscous, pale-yellow oil or semi-solid crude product will be obtained.
Purification by Crystallization
-
Dissolution: Transfer the crude product to a suitable flask. Add a minimal amount of hot ethyl acetate (approx. 150-200 mL) to dissolve the material completely.
-
Crystallization: While stirring, slowly add n-heptane (approx. 400-500 mL) until the solution becomes turbid.
-
Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for at least 4 hours to maximize crystal formation.
-
Isolation of Product: Collect the resulting white to off-white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold n-heptane. Dry the solid product in a vacuum oven at 40-45°C to a constant weight.
-
Expected Yield: 75-85%
-
Expected Purity: >98% (by HPLC)
Characterization Data
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 4H, Ar-H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.38 (s, 3H, Ar-CH₃), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.48 (s, 9H, Boc).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.5, 139.0, 138.5, 129.0, 128.8, 125.5, 124.0, 122.0, 80.5, 48.0, 41.0, 35.5, 28.4, 21.5.
-
Mass Spec (ESI+): m/z = 301.19 [M+H]⁺, 245.15 [M-tBu+H]⁺.
Workflow and Process Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Scale-Up Considerations
-
Exothermicity: The deprotonation and alkylation steps are exothermic. For large-scale batches, a reliable reactor cooling system is mandatory. The rate of addition of the NaOH solution is the primary means of controlling the heat evolution.
-
Corrosive Reagents: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.
-
Toxicity: The product contains a nitrile group. While aryl nitriles are generally stable, they should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin.
-
Solvent Handling: Toluene and other organic solvents are flammable. Ensure all operations are performed away from ignition sources and in accordance with site safety protocols.
-
Agitation: Efficient mechanical stirring is crucial on a larger scale to ensure effective mixing between the phases, which directly impacts the reaction rate and yield. Insufficient agitation can lead to localized "hot spots" and reduced efficiency.
References
- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
-
1-Boc-4-piperidone, 98% | 461350-5g - Lab Supplies. URL: [Link]
-
Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC - NIH. URL: [Link]
-
Industrial Phase-Transfer Catalysis. URL: [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. URL: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. URL: [Link]
-
ACYLATION AND ALKYLATION OF 2- AND 4-METHYLBENZONITRILE. URL: [Link]
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
-
Strecker Synthesis - Master Organic Chemistry. URL: [Link]
-
PTC Cyanation - PTC Organics, Inc. URL: [Link]
Sources
One-pot synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine derivatives
Application Note & Protocol
Topic: One-Pot Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-aryl-4-cyanopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent analgesics. This document provides a detailed application note and a robust protocol for the one-pot synthesis of this compound. This multicomponent reaction, a variation of the Strecker synthesis, offers an efficient and atom-economical route by combining 1-Boc-4-piperidone, m-toluidine (3-methylaniline), and a cyanide source in a single operational step. We will delve into the reaction mechanism, provide a step-by-step experimental guide, discuss critical parameters, and offer insights grounded in established chemical principles to ensure reproducibility and high yield.
Introduction and Scientific Rationale
The synthesis of polysubstituted piperidines is of significant interest due to their prevalence in biologically active compounds.[1][2] Traditionally, the construction of such molecules involves multi-step sequences that can be time-consuming and generate considerable waste. One-pot multicomponent reactions (MCRs) represent a superior strategy, enabling the formation of complex products from three or more starting materials in a single flask, thereby enhancing efficiency and adhering to the principles of green chemistry.[3][4][5]
The target molecule, this compound, is synthesized via a three-component Strecker-type reaction.[6][7][8] This reaction is a cornerstone of amino acid and α-aminonitrile synthesis.[9][10][11] In this specific application, the ketone (1-Boc-4-piperidone) reacts with an amine (m-toluidine) to form a crucial iminium ion intermediate in situ. Subsequent nucleophilic addition of a cyanide anion to this electrophilic intermediate yields the final α-aminonitrile product. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances stability and is a versatile functional handle for further synthetic transformations.[12]
Reaction Mechanism
The one-pot synthesis proceeds through a well-established acid-catalyzed mechanism. The key stages are the formation of an iminium ion, which is the rate-determining step, followed by the nucleophilic attack of the cyanide ion.
-
Iminium Ion Formation: The carbonyl oxygen of 1-Boc-4-piperidone is protonated by an acid catalyst (e.g., acetic acid), which significantly increases the electrophilicity of the carbonyl carbon.[7][9]
-
Nucleophilic Attack by Amine: The nitrogen atom of m-toluidine acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion.[10]
-
Cyanide Addition: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the final, stable this compound product.[9][11]
Caption: Proposed mechanism for the one-pot Strecker-type synthesis.
Experimental Protocol
This protocol details a representative procedure on a 5 mmol scale. Researchers should perform appropriate risk assessments, particularly concerning the handling of cyanide reagents.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 1-Boc-4-piperidone | 199.25 | 5.0 | 996 mg | Commercially available, ensure purity >95%.[13] |
| m-Toluidine (3-methylaniline) | 107.15 | 5.5 (1.1 eq) | 589 mg (0.58 mL) | Freshly distilled for best results. |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 6.0 (1.2 eq) | 744 µL | ACUTELY TOXIC. Handle in a fume hood. |
| Glacial Acetic Acid | 60.05 | - | 5 mL | Serves as both solvent and catalyst. |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | For extraction. |
| Saturated aq. NaHCO₃ Solution | - | - | 50 mL | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | For drying the organic layer. |
| Silica Gel | - | - | As required | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
The entire procedure should be conducted in a well-ventilated chemical fume hood.
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (996 mg, 5.0 mmol).
-
Reagent Addition: Add glacial acetic acid (5 mL) to the flask, followed by m-toluidine (0.58 mL, 5.5 mmol). Stir the mixture at room temperature for 15-20 minutes to facilitate the initial formation of the iminium ion intermediate.[13]
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice-water bath. Under the fume hood , slowly add trimethylsilyl cyanide (TMSCN, 744 µL, 6.0 mmol) dropwise over 5 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting piperidone should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to quench the acid and any remaining TMSCN. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure this compound.
-
Expected Yield: 75-85%.
-
Safety and Troubleshooting
-
Safety: Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with protic sources (like water or acid) to release hydrogen cyanide (HCN) gas, which is extremely poisonous. All operations involving TMSCN must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be accessible.
-
Troubleshooting:
-
Low Yield: May result from incomplete iminium ion formation. Ensure the m-toluidine is of high purity and consider adding a catalytic amount of a stronger acid if needed, though acetic acid usually suffices. Incomplete reaction can also be addressed by extending the reaction time.
-
Side Products: The primary side product is often the cyanohydrin of the starting ketone. This can be minimized by ensuring the amine is added first and allowed to react before the introduction of the cyanide source.
-
Conclusion
The described one-pot protocol provides a reliable and highly efficient method for synthesizing this compound. By leveraging the principles of multicomponent Strecker-type reactions, this approach minimizes operational steps, reduces waste, and provides good to excellent yields of a valuable synthetic intermediate. The insights into the mechanism and experimental parameters offer researchers a solid foundation for applying this methodology to construct a diverse library of 4-aryl-4-cyanopiperidine derivatives for drug discovery and development programs.
References
-
Title: Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: Royal Society of Chemistry URL: [Link]
-
Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: PTC Cyanation Source: PTC Organics, Inc. URL: [Link]
-
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Cyanation – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]
-
Title: Strecker Synthesis of Amino Acids – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]
- Title: Method for synthesizing 1-boc-4-aminopiperidine - Google Patents Source: Google Patents URL
-
Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL: [Link]
-
Title: Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. Source: ChemRxiv URL: [Link]
-
Title: One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. Source: ResearchGate URL: [Link]
- Title: Method for preparing 4-Boc-aminopiperidine - Google Patents Source: Google Patents URL
-
Title: 1-Boc-4-AP Source: Wikipedia URL: [Link]
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]
-
Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]
-
Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center URL: [Link]
-
Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]
-
Title: A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides Source: MDPI URL: [Link]
-
Title: A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation Source: ResearchGate URL: [Link]
- Title: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents Source: Google Patents URL
-
Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]
-
Title: A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines Source: ResearchGate URL: [Link]
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- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides | MDPI [mdpi.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 12. apps.dtic.mil [apps.dtic.mil]
- 13. benchchem.com [benchchem.com]
- 14. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine as a versatile intermediate in the synthesis of novel pharmaceutical agents. We will explore its chemical attributes, potential synthetic transformations, and provide detailed, field-proven protocols for its application. The focus is on leveraging its unique structural features to construct complex molecular architectures relevant to modern drug discovery.
Part 1: Foundational Insights & Strategic Applications
This compound is a synthetically useful building block in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting point for the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system (CNS).
-
The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. It provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.
-
The Quaternary Center: The cyano- and 3-methylphenyl-substituted quaternary carbon at the 4-position introduces steric bulk and conformational rigidity. This can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.
-
Orthogonal Functional Groups: The presence of a Boc-protected amine and a nitrile group provides two orthogonal synthetic handles. The Boc group is a stable but readily cleavable protecting group for the piperidine nitrogen, allowing for late-stage diversification. The nitrile group can be transformed into a variety of other functionalities, such as a primary amine, a carboxylic acid, or a tetrazole, each opening up different avenues for analog synthesis.
-
The 3-Methylphenyl Moiety: The meta-substituted tolyl group provides a lipophilic domain that can be involved in hydrophobic interactions with a target protein. The methyl group also offers a site for potential metabolic oxidation, a factor to consider in drug design.
Potential Therapeutic Targets
The structural motifs present in this compound suggest its utility in the synthesis of inhibitors for a range of targets, including:
-
Ion Channels: The piperidine core is a common feature in many ion channel modulators.
-
G-Protein Coupled Receptors (GPCRs): The conformational rigidity and lipophilic substituents can be tailored for high-affinity binding to GPCRs.
-
Enzymes: The molecule can serve as a scaffold for designing enzyme inhibitors, where the substituents can be directed towards the active site.
Part 2: Synthetic Transformations & Experimental Protocols
This section details the key synthetic transformations that can be performed on this compound. Each protocol is designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Boc Deprotection of the Piperidine Nitrogen
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to enable further functionalization of the piperidine nitrogen.
Rationale: Trifluoroacetic acid (TFA) is a common and highly effective reagent for Boc deprotection. The reaction is typically clean and proceeds rapidly at room temperature. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and easily removed.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the deprotected piperidine as a TFA salt.
-
For the free base, the salt can be neutralized with a suitable base such as aqueous sodium bicarbonate solution and extracted with an organic solvent.
Diagram 1: Boc Deprotection Workflow
Caption: Workflow for Boc deprotection of the piperidine intermediate.
Protocol 2: Reduction of the Nitrile to a Primary Amine
The conversion of the nitrile group to a primary amine provides a key nucleophile for further elaboration, such as amide bond formation or reductive amination.
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing nitriles to primary amines. Anhydrous conditions are crucial as LAH reacts violently with water. Tetrahydrofuran (THF) is a common aprotic ether solvent for LAH reductions.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the combined filtrates in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine.
Diagram 2: Nitrile Reduction Pathway
Caption: Synthetic transformation of the nitrile to a primary amine.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the nitrile group to a carboxylic acid introduces a versatile functional group for further modifications, such as esterification or amide coupling.
Rationale: Strong basic conditions, such as concentrated sodium hydroxide, and elevated temperatures are typically required to hydrolyze a sterically hindered nitrile to a carboxylate. The initial product is the sodium salt, which is then protonated with a strong acid to yield the carboxylic acid.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add a 6 M aqueous solution of sodium hydroxide (NaOH, 10 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-Boc-4-carboxy-4-(3-methylphenyl)-piperidine.
-
The crude product can be purified by recrystallization or column chromatography.
Part 3: Data Presentation & Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate |
| Purity (Typical) | >98% (by HPLC) |
Table 2: Expected Analytical Data for Key Transformations
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Starting Material | ~8.0 (s, 1H), ~7.3-7.1 (m, 4H), ~3.7 (br s, 2H), ~2.3 (s, 3H), ~2.1-1.9 (m, 4H), 1.45 (s, 9H) | ~170, 154, 138, 128, 126, 124, 122, 80, 50, 40, 35, 28, 21 | 301.2 [M+H]⁺ |
| Amine Product | ~7.2-7.0 (m, 4H), ~3.6 (br s, 2H), ~2.8 (s, 2H), ~2.3 (s, 3H), ~1.8-1.6 (m, 4H), 1.42 (s, 9H) | ~155, 140, 138, 128, 127, 124, 80, 50, 45, 40, 35, 28, 21 | 305.2 [M+H]⁺ |
| Acid Product | ~7.3-7.1 (m, 4H), ~3.8 (br s, 2H), ~2.3 (s, 3H), ~2.2-2.0 (m, 4H), 1.44 (s, 9H) | ~180, 155, 139, 138, 128, 127, 125, 80, 50, 40, 35, 28, 21 | 320.2 [M+H]⁺ |
Note: The spectral data presented are approximate and may vary based on experimental conditions and instrumentation.
Part 4: Concluding Remarks & Future Directions
This compound is a valuable and versatile intermediate for the synthesis of novel and diverse chemical entities for drug discovery. The orthogonal nature of its functional groups allows for a variety of synthetic strategies to be employed, leading to the rapid generation of compound libraries for biological screening. The protocols outlined in this document provide a solid foundation for the successful utilization of this building block in medicinal chemistry campaigns. Future work could explore the functionalization of the aromatic ring through electrophilic aromatic substitution or cross-coupling reactions to further expand the accessible chemical space.
References
-
PubChem Compound Summary for CID 13845643, 1-Boc-4-cyano-4-(m-tolyl)piperidine. National Center for Biotechnology Information. [Link]
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed. John Wiley & Sons, 2007. [Link]
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]
-
Fieser, L. F., Fieser, M. Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons, 1967. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Welcome to the technical support guide for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable piperidine intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, streamline your workflow, and ensure the highest purity of your final product.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a modified Strecker synthesis.[1][2][3] This multicomponent reaction involves the condensation of 1-Boc-4-piperidone with 3-methylaniline to form an enamine or iminium intermediate, which is then trapped by a cyanide anion to form the desired α-aminonitrile product. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enhancing its stability and facilitating subsequent modifications.
The overall transformation is depicted below:
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I optimize the conditions?
Low yield is the most frequently encountered issue. It can typically be traced back to one of several factors related to reagents, reaction conditions, or competing side reactions.
Answer:
Several factors can contribute to low yields. Let's break them down systematically.
-
Reagent Quality and Stoichiometry:
-
1-Boc-4-piperidone Quality: The starting ketone is susceptible to degradation over time, especially if not stored properly. Ensure it is a free-flowing white to off-white solid.[4] Purity can be checked by melting point (73-77 °C) or NMR.
-
Cyanide Source: Use a high-purity, dry cyanide source (e.g., KCN, NaCN, or TMSCN). Moisture can lead to the formation of HCN gas and reduce the concentration of the nucleophilic CN- ion.
-
Acid Catalyst: The reaction is often acid-catalyzed to promote the formation of the iminium ion.[5] However, strongly acidic conditions can cause the Boc group to deprotect. A weak acid, such as acetic acid or ammonium chloride, is often sufficient.[1]
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are generally preferred to avoid unwanted reactions with the cyanide source. Protic solvents like methanol or ethanol can be used but may require careful optimization.
-
Temperature: The initial condensation to form the iminium ion is often performed at room temperature or slightly elevated temperatures (40-50 °C). However, a high temperature can promote side reactions or degradation.
-
pH Control: Maintaining a slightly acidic to neutral pH is critical. As mentioned, strong acid will remove the Boc protecting group, while basic conditions can promote cyanohydrin formation from the starting ketone.
-
-
Competing Side Reactions:
-
Cyanohydrin Formation: The cyanide ion can directly attack the starting 1-Boc-4-piperidone to form a cyanohydrin. This is often reversible and can be minimized by ensuring the iminium ion forms efficiently before the cyanide addition.
-
Hydrolysis of Nitrile: During workup or if excess water is present in the reaction, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively.
-
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to diagnose and solve low-yield issues.
Question 2: I am observing significant impurities in my crude product analysis. What are they likely to be and how can I prevent them?
Answer:
Identifying impurities is key to optimizing the reaction. The most common impurities are starting materials, intermediates, and side-products.
| Impurity | Identification Method | Likely Cause | Prevention Strategy |
| Unreacted 1-Boc-4-piperidone | LC-MS, TLC (lower Rf than product) | Incomplete reaction; inefficient iminium formation. | Increase reaction time or temperature moderately. Ensure catalytic acid is active. |
| Unreacted 3-Methylaniline | LC-MS, TLC | Incorrect stoichiometry; inefficient iminium formation. | Use a slight excess (1.1-1.2 eq) of the aniline to drive the reaction. |
| 1-Boc-4-hydroxy-4-cyanopiperidine (Cyanohydrin) | LC-MS (M+H corresponding to ketone + HCN) | Direct attack of cyanide on the ketone. | Add the cyanide source portion-wise or after allowing the ketone and aniline to stir for a period (30-60 min) to favor iminium formation. |
| 1-Boc-4-carboxamido-4-(3-methylphenyl)-piperidine | LC-MS (M+H corresponding to product + H₂O) | Partial hydrolysis of the nitrile during aqueous workup. | Keep the pH of the aqueous workup neutral or slightly basic. Minimize contact time with acidic or strongly basic aqueous layers. |
| 4-Cyano-4-(3-methylphenyl)-piperidine (Deprotected Product) | LC-MS (M+H corresponding to product - 100 amu) | Loss of the Boc group due to overly acidic conditions. | Avoid strong acids. Use a weak acid catalyst (e.g., acetic acid) and perform an aqueous workup with a mild base like sodium bicarbonate. |
Question 3: How should I purify the final product to achieve high purity (>98%)?
Answer:
The crude product is typically an oil or a semi-solid. Flash column chromatography is the most effective method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is highly effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the desired product.
-
Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) to track the separation. The product should be UV active due to the phenyl ring.
-
Alternative: If the product can be crystallized, recrystallization from a solvent system like isopropanol/water or ethyl acetate/hexanes can be an efficient, scalable alternative to chromatography.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Boc-4-piperidone (1.0 eq)
-
3-Methylaniline (1.1 eq)
-
Potassium Cyanide (KCN) (1.5 eq)
-
Acetic Acid (2.0 eq)
-
Methanol (or THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq) and Methanol (5 mL per mmol of piperidone).
-
Add 3-methylaniline (1.1 eq) followed by acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water (or use TMSCN for a non-aqueous alternative) and add it dropwise to the reaction mixture at 0 °C. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
The reaction proceeds via a three-component Strecker synthesis pathway.[2][5]
-
Iminium Ion Formation: The carbonyl oxygen of 1-Boc-4-piperidone is protonated by the acid catalyst, activating the carbonyl carbon. 3-Methylaniline then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield a highly electrophilic iminium ion.[1][7]
-
Cyanide Addition: The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[8] This step forms the new carbon-carbon bond and establishes the quaternary center, yielding the final α-aminonitrile product.
Q2: What are the critical safety precautions for this synthesis?
The primary hazard is the use of a cyanide salt (KCN or NaCN).
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.
-
Handling: Always handle cyanide salts in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Acidification Hazard: NEVER mix cyanide salts with acid in an open container. Acidification will produce highly toxic HCN gas. In the protocol above, the cyanide is added to a weakly acidic solution; this must be done slowly and in a fume hood.
-
Quenching/Waste: All glassware and waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste procedures.
Q3: Can I use an alternative to the Boc protecting group?
Yes, other nitrogen protecting groups can be used, such as the benzyloxycarbonyl (Cbz) or benzyl (Bn) groups. The choice depends on the desired downstream chemistry. The Boc group is advantageous due to its stability under many reaction conditions and its ease of removal with mild acid (e.g., trifluoroacetic acid in DCM).
References
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Ishikawa, T., et al. (2000). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 43(10), 1575-1583.
-
PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Wustrow, D. J., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508.
- Kumpaty, H. J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-525.
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from YouTube. [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
United Nations Economic and Social Council. (2024). Note by the Secretariat on the notification from the Government of the United States of America for the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Retrieved from [Link]
- Knight, J. C., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Salehi, H., et al. (2006). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Iranian Chemical Society, 3(2), 186-190.
- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. 1-Boc-4-piperidone 98 79099-07-3 [sigmaaldrich.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine by Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this key pharmaceutical intermediate.
I. Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities on Silica Gel Chromatography.
Question: I am observing overlapping peaks or a broad elution band for my target compound, this compound, during silica gel column chromatography. What are the likely causes and how can I improve the separation?
Answer: Poor separation on silica gel is a common challenge, often stemming from the interaction between the basic piperidine nitrogen and the acidic silica surface, as well as improper solvent selection.[1] Here’s a systematic approach to troubleshoot this issue:
-
Tailing Peaks Due to Basic Nitrogen Interaction: The lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% is a common and effective choice.[1] The TEA will preferentially interact with the acidic sites on the silica, allowing your target compound to elute more symmetrically.
-
-
Inappropriate Mobile Phase Polarity: The choice of eluent is critical for achieving good separation.
-
Solution: A systematic approach to selecting the right mobile phase using Thin Layer Chromatography (TLC) is recommended.[2] Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.
-
-
Column Overloading: Exceeding the separation capacity of your column will inevitably lead to poor resolution.[1]
-
Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[1] If you are still observing poor separation, consider increasing this ratio.
-
-
Compound Instability: Although Boc-protected piperidines are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.
Here is a workflow to guide your optimization process:
Sources
Technical Support Center: Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Welcome to the technical support guide for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. We will explore the root causes of these issues and provide validated protocols for remediation.
Question 1: "My primary analysis (TLC, LC-MS) shows a significant amount of a byproduct with a mass of M-100, corresponding to the loss of the Boc group. Why is this happening and how can I prevent it?"
Answer: This is the most common side reaction and is almost always caused by premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions.[1][2]
Causality and Mechanism: The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen by an acid. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate, which decomposes to the free amine and carbon dioxide.[1][3]
This acidic environment can arise from:
-
Acidic Reagents: Using reagents that are acidic or have acidic impurities.
-
Workup Conditions: The most common culprit is an overly acidic aqueous workup (e.g., using HCl or KHSO₄ washes that are too concentrated or performed for too long).
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause gradual deprotection of sensitive compounds during purification.
A more insidious side reaction follows this deprotection. The generated tert-butyl cation is a potent electrophile that can alkylate other nucleophiles in the mixture, particularly the electron-rich 3-methylphenyl ring of your product or starting material, leading to complex impurity profiles.[4]
Troubleshooting Protocol: Milder Workup & Purification
-
Quenching: Upon reaction completion, quench cautiously with a saturated solution of sodium bicarbonate (NaHCO₃) or a similarly mild base until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine only. Avoid acidic washes unless absolutely necessary.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: If chromatography is required, consider using silica gel that has been pre-treated with a base (e.g., slurry with 1% triethylamine in the eluent) or opt for neutral alumina.
Workflow: Preventing Boc-Deprotection and Subsequent Side Reactions
Caption: Workflow for mitigating Boc-deprotection and subsequent tert-butylation.
Question 2: "My reaction yield is low, and I'm recovering a significant amount of my 1-Boc-4-cyanopiperidine starting material. What are the likely causes?"
Answer: Low conversion when attempting to form a quaternary carbon via alkylation or arylation often points to issues with the deprotonation step, reagent activity, or reaction conditions. The proton alpha to the nitrile group must be efficiently removed to generate the nucleophilic carbanion for the subsequent C-C bond formation.
Causality and Mechanism: The key step is the formation of a stabilized carbanion at the C4 position. The pKa of the C-H bond alpha to a nitrile is approximately 25-30. Therefore, a sufficiently strong, non-nucleophilic base is required for efficient deprotonation.
Common causes for low conversion include:
-
Insufficient Base Strength: The base used (e.g., NaH, LDA, KHMDS) is not strong enough or a sufficient excess was not used to drive the equilibrium towards the carbanion.
-
Poor Reagent Quality: The base may have degraded due to improper storage (e.g., exposure to moisture). Organometallic bases like LDA are particularly sensitive.
-
Low Temperature: While low temperatures (-78 °C) are often used to prevent side reactions, the deprotonation step itself may be slow. A slight increase in temperature after base addition can sometimes improve conversion.
-
Steric Hindrance: The bulky Boc group and the incoming aryl group can create a sterically congested environment, slowing down the reaction.
Troubleshooting Protocol: Optimizing Anion Formation
-
Reagent Verification: Ensure your base is fresh and has been stored under anhydrous, inert conditions. For LDA, it is often best to prepare it fresh in situ.
-
Solvent and Temperature: Use a dry, aprotic solvent like THF. Cool the solution of 1-Boc-4-cyanopiperidine to -78 °C under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add the base slowly (dropwise) to the solution.
-
Anion Formation Time: After adding the base, allow the solution to stir at -78 °C for 30-60 minutes to ensure complete anion formation before adding the electrophile (e.g., an activated 3-methylphenyl derivative).
-
Temperature Cycling: After adding the electrophile, maintain the reaction at -78 °C for a period, then consider allowing it to warm slowly to 0 °C or room temperature to facilitate the reaction, while monitoring for side product formation by TLC or LC-MS.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | LDA (1.1 eq) | Increase to 1.5 eq; Use KHMDS | Drives equilibrium towards carbanion formation. |
| Temperature | -78 °C constant | Warm to -40 °C or 0 °C after electrophile addition | Overcomes activation energy barrier for C-C bond formation. |
| Solvent | THF | Ensure rigorously dry THF (<50 ppm H₂O) | Prevents quenching of the strong base and carbanion. |
Question 3: "LC-MS analysis shows a byproduct with a mass of M+18, corresponding to the hydrolysis of the nitrile. How can I avoid this?"
Answer: Nitrile hydrolysis to the corresponding primary amide is a common side reaction, particularly during workup or purification if conditions are not carefully controlled.
Causality and Mechanism: Nitriles can be hydrolyzed under both acidic and basic conditions. The presence of water during a harsh workup is the typical cause. For instance, a prolonged or heated workup with either strong acid or strong base will facilitate the conversion of the nitrile (-CN) group to a carboxamide (-CONH₂) group.
Troubleshooting Protocol: Anhydrous and Controlled Workup
-
Anhydrous Reaction: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents. This prevents premature hydrolysis during the reaction itself.
-
Controlled Quench: Quench the reaction at low temperature (e.g., 0 °C or below) by slowly adding a saturated solution of ammonium chloride (NH₄Cl), which is a milder alternative to strong acids.
-
Minimize Workup Time: Do not let the reaction mixture sit in the biphasic workup stage for extended periods. Proceed through the extraction and drying steps efficiently.
-
Avoid High Temperatures: Concentrate the final product solution at moderate temperatures (<40 °C) on the rotary evaporator.
Mechanism: Nitrile Hydrolysis Pathway
Caption: Simplified pathways for nitrile hydrolysis under workup conditions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for this molecule? The most prevalent and direct route is the α-arylation of 1-Boc-4-cyanopiperidine. This involves deprotonating the C4 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nitrile-stabilized carbanion, followed by reaction with an electrophilic 3-methylphenyl source, such as 3-methyl-iodobenzene or 3-methyl-bromobenzene, often with a palladium catalyst in a Buchwald-Hartwig type reaction, or a related coupling. An alternative, though less common, approach is a modified Strecker synthesis starting from 1-Boc-4-piperidone.[5][6]
FAQ 2: How can I effectively prevent tert-butylation of the aromatic ring? This side reaction is a direct consequence of Boc-deprotection in an acidic environment.[4] The best prevention is to avoid acidic conditions altogether, as detailed in Question 1. However, if acidic conditions are unavoidable (e.g., for subsequent deprotection), the use of a "cation scavenger" is highly recommended. Scavengers are nucleophilic species that are added to the reaction to trap the electrophilic tert-butyl cation before it can react with your desired molecule.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are effective.[1]
-
Protocol: Add 5-10 equivalents of the scavenger to the reaction mixture before introducing the acid (e.g., TFA). The scavenger will be preferentially alkylated, protecting your product.
FAQ 3: What analytical techniques are best for identifying these side products? A combination of techniques is ideal for unambiguous identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows you to separate the components of your reaction mixture and get the mass of each, making it easy to spot the de-Boc'd product (M-100), the hydrolyzed amide (M+18), and potential tert-butylated products (M+56).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The de-Boc'd product will be missing the characteristic large singlet at ~1.4 ppm. The amide will show new broad N-H peaks in the ¹H NMR and a new carbonyl signal in the ¹³C NMR. tert-Butylation of the aromatic ring will result in a more complex aromatic splitting pattern and a new singlet for the aromatic tert-butyl group.
-
TLC (Thin-Layer Chromatography): A quick and easy way to monitor reaction progress. The de-Boc'd product will be significantly more polar (lower Rf) than the starting material.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Wordpress.
- Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
- Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- North, M. (2010). Product Class 5: α-Aminonitriles (Strecker Reaction). Science of Synthesis.
- Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine the reaction effectively.
The synthesis of this compound is a specialized variant of the classical Strecker synthesis.[1][2] This three-component reaction involves the condensation of a ketone (1-Boc-4-piperidone), an amine (3-methylaniline), and a cyanide source to form a key α-aminonitrile intermediate.[3] Mastering this reaction is essential for accessing a variety of downstream pharmaceutical targets.
Reaction Overview: The Strecker Synthesis Pathway
The reaction proceeds in two main stages within a single pot. First, 1-Boc-4-piperidone reacts with 3-methylaniline, typically under mildly acidic conditions, to form a reactive iminium ion intermediate with the elimination of water.[2] Subsequently, a nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, yielding the desired α-aminonitrile product, this compound.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which cyanide source is best for this reaction?
A1: The choice of cyanide source is critical and depends on your reaction conditions and safety protocols.
-
Alkali Metal Cyanides (NaCN, KCN): These are cost-effective and commonly used. They require a protic solvent or a phase-transfer catalyst to ensure solubility and reactivity. They also necessitate slightly acidic conditions to generate the necessary HCN in situ.
-
Trimethylsilyl Cyanide (TMSCN): This is often the preferred reagent for modern, high-yield syntheses. It is highly soluble in a wide range of organic solvents and can be used under milder, often Lewis acid-catalyzed, conditions. The silicon-cyanide bond is readily cleaved, providing a potent source of nucleophilic cyanide. However, it is more expensive and moisture-sensitive.
-
Acetone Cyanohydrin: Can be used as a safer alternative to HCN gas, decomposing under basic conditions to provide cyanide.
Q2: What is the optimal solvent for this reaction?
A2: Solvent choice directly impacts reaction rate and side product formation.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These are suitable for reactions using NaCN or KCN, as they help solvate the cyanide salt. Water can also promote the hydrolysis of any unreacted iminium ion, so reaction times must be optimized.[4] A biphasic system (e.g., ethyl acetate-water) can sometimes be effective.[4]
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): These are preferred when using TMSCN. DCM is an excellent choice as it is non-reactive and easily removed during workup. The choice of solvent can influence the equilibrium between reactants and the iminium intermediate.[3]
Q3: Is a catalyst necessary for this reaction?
A3: Yes, a catalyst is highly recommended. For the formation of the iminium ion from the ketone and amine, a mild acid catalyst is crucial to protonate the ketone's carbonyl oxygen, making it more electrophilic.[2]
-
Acetic Acid (AcOH): Often used in stoichiometric amounts or as a co-solvent, it effectively catalyzes imine formation and provides the proton needed to generate HCN from salt-based cyanide sources.
-
Lewis Acids (e.g., ZnCl₂, Ti(OiPr)₄, Yb(OTf)₃): These are particularly effective when using TMSCN. They activate the ketone towards nucleophilic attack and facilitate the overall reaction, often leading to higher yields and cleaner conversions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical, problem-solution format.
Problem 1: Low or No Product Yield
-
Question: My reaction shows very little conversion to the desired product, with starting materials largely unconsumed. What is the likely cause?
-
Answer: This issue most often points to inefficient formation of the crucial iminium ion intermediate. The equilibrium between the ketone/amine and the iminium ion may not favor the product side.
-
Causality: The formation of the iminium ion is a condensation reaction that produces water.[4] In a closed system, the accumulation of water can push the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution 1 (Water Removal): Add an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to sequester the water as it forms. Alternatively, if the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.
-
Solution 2 (Catalyst Check): Ensure your acid catalyst (e.g., acetic acid) is present in a sufficient amount. The catalyst is essential for protonating the ketone and facilitating the dehydration step.[4] Consider increasing the catalyst loading moderately.
-
Solution 3 (Order of Addition): Pre-stir the 1-Boc-4-piperidone, 3-methylaniline, and acid catalyst in the solvent for 1-2 hours before adding the cyanide source. This allows the iminium ion to form in significant concentration before the final step.
-
Problem 2: Significant Formation of a Major Side Product
-
Question: My TLC analysis shows a major spot that is not my starting material or desired product. What could it be?
-
Answer: A common side product in Strecker-type reactions is the cyanohydrin, formed from the direct attack of cyanide on the ketone starting material.
-
Causality: If a significant concentration of free cyanide is present before the iminium ion has formed, it can compete as a nucleophile and attack the electrophilic carbonyl carbon of 1-Boc-4-piperidone directly.[1]
-
Solution: As mentioned in Problem 1, Solution 3, the most effective strategy is to ensure the iminium ion is pre-formed. Mix the ketone, amine, and catalyst first, and allow them to react before introducing the cyanide source. This ensures the primary electrophile present for the cyanide to attack is the iminium ion, not the ketone.
-
Problem 3: The Product is Unstable During Workup or Purification
-
Question: I seem to isolate the product, but it decomposes upon standing or during column chromatography. Why?
-
Answer: α-Aminonitriles can be susceptible to retro-Strecker reaction (elimination of HCN) or hydrolysis, especially under harsh pH conditions.[4]
-
Causality: Both strong acids and strong bases can catalyze the decomposition of the product back to the iminium ion (or its components), which can then hydrolyze. The nitrile group itself can also be hydrolyzed to an amide or carboxylic acid under these conditions.
-
Solution 1 (Workup): Use a mild workup procedure. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) rather than strong acids or bases. Extract the product swiftly into an organic solvent like ethyl acetate or DCM.
-
Solution 2 (Purification): When performing column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica in the eluent containing 1-2% of a neutral amine like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing on-column decomposition.
-
Optimized Experimental Protocol
This protocol is a robust starting point for your optimization experiments. It utilizes TMSCN for its high reactivity and solubility.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 1-Boc-4-piperidone | 199.26 | 1.0 | (e.g., 1.99 g, 10 mmol) |
| 3-Methylaniline | 107.15 | 1.1 | (e.g., 1.18 g, 11 mmol) |
| Trimethylsilyl Cyanide (TMSCN) | 99.21 | 1.2 | (e.g., 1.19 g, 12 mmol) |
| Ytterbium Triflate (Yb(OTf)₃) | 664.23 | 0.05 | (e.g., 0.33 g, 0.5 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-4-piperidone (1.0 eq) and anhydrous DCM.
-
Add 3-methylaniline (1.1 eq) to the solution via syringe.
-
Add the Lewis acid catalyst, Yb(OTf)₃ (0.05 eq), to the stirring solution.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate. Monitor the consumption of the ketone by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCN (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: TMSCN reacts with moisture to release HCN gas. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Workup: Carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel treated with 1% triethylamine, using a gradient elution of ethyl acetate in hexanes.
References
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI. [Link]
-
Strecker Amino Acid Synthesis - ResearchGate. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
-
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. [Link]
-
Strecker amino acid synthesis - Wikipedia. [Link]
Sources
Technical Support Center: Overcoming Challenges in the Deprotection of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Welcome to the technical support guide for the deprotection of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This molecule is a valuable intermediate in medicinal chemistry, often used in the synthesis of CNS-active agents and other complex pharmaceutical targets. The final deprotection step to reveal the secondary amine is crucial, yet it can be fraught with challenges such as incomplete reactions, side-product formation, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during the deprotection process.
Q1: My Boc deprotection reaction is sluggish or incomplete, even after several hours. What's going on and how can I fix it?
Answer: This is the most common challenge encountered. The tertiary carbon at the 4-position of the piperidine ring can create some steric hindrance, and the basicity of the piperidine nitrogen can vary. Several factors could be at play:
-
Insufficient Acid Stoichiometry: The Boc group removal is an acid-catalyzed reaction.[1] One equivalent of acid is consumed to protonate the final amine product, forming a salt. Therefore, a stoichiometric excess of acid is required to ensure a sufficient catalytic amount is present throughout the reaction.
-
Low Reaction Temperature: Standard Boc deprotections are often run at room temperature.[5] However, sterically hindered or less reactive substrates may require more energy.
-
Solution: Gently heat the reaction mixture to 40-50°C. Monitor closely by TLC or LC-MS, as higher temperatures can also promote side reactions.[6]
-
-
Inadequate Reaction Time: While many deprotections are complete within 1-3 hours, your specific substrate may require a longer duration.
-
Solution: Monitor the reaction progress diligently. If the reaction has stalled but starting material remains, consider extending the reaction time to 12-24 hours before applying heat.[5]
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure your starting material is completely soluble. If using HCl in dioxane and solubility is an issue, you might add a co-solvent like methanol.[4] For TFA/DCM, ensure a homogenous solution before proceeding.
-
Troubleshooting Workflow for Incomplete Reactions
Below is a logical workflow to address incomplete deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing a significant new byproduct in my reaction. Could the cyano group be reacting?
Answer: Yes, this is a critical concern. Your molecule contains a tertiary cyanohydrin-like moiety. Cyanohydrins are known to be sensitive to acidic conditions, particularly with heat, and can hydrolyze to form a carboxylic acid or related amide.[7][8][9]
-
Side Reaction Mechanism: Under strong acidic conditions (and especially with water present), the nitrile can be protonated, making it susceptible to nucleophilic attack by water. This can lead to hydrolysis, ultimately converting the -CN group to a -COOH group, forming 4-carboxy-4-(3-methylphenyl)piperidine after loss of the Boc group.
-
Minimizing Hydrolysis:
-
Use Anhydrous Conditions: Ensure all your reagents (solvents, acids) are as dry as possible. Water is required for the hydrolysis pathway.
-
Avoid High Temperatures: Perform the reaction at 0°C or room temperature if possible. Only use heat as a last resort and for the shortest time necessary.
-
Choose the Right Acid: While both TFA and HCl are strong acids, HCl in an anhydrous solvent like dioxane might offer better control. The precipitation of the product as a hydrochloride salt can sometimes protect it from further degradation.[4][6]
-
Q3: My deprotection seems to work, but isolating the final product is difficult. It's an oil, or I get a low yield after workup. What are the best practices for isolation?
Answer: The product, 4-cyano-4-(3-methylphenyl)-piperidine, is a secondary amine, which can be challenging to isolate as a free base. It is often preferable to isolate it as a salt.
-
Isolation as a Salt:
-
HCl Salt: When using HCl in dioxane or another organic solvent, the hydrochloride salt of your product will often precipitate directly from the reaction mixture.[10] This provides a simple and efficient way to isolate the product by filtration. If it doesn't precipitate, you can often force it by adding a less polar solvent like diethyl ether.
-
TFA Salt: After deprotection with TFA, the product exists as a trifluoroacetate salt. TFA is highly corrosive and can be difficult to remove completely. Co-evaporation with a solvent like toluene can help, but you may still be left with an oil.
-
-
Conversion to Free Base: If you need the free base, the standard procedure is an aqueous basic workup. After removing the reaction solvent and excess acid in vacuo, dissolve the residue in a minimal amount of water or DCM. Carefully add a base like saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is >10. Then, extract the free amine into an organic solvent like DCM or ethyl acetate.
-
Caution: The free amine may be less stable or more difficult to handle (e.g., an oil) than its salt form. Ensure you dry the combined organic layers thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating.
-
Frequently Asked Questions (FAQs)
What is the mechanism of acid-catalyzed Boc deprotection?
The reaction proceeds via a three-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The C-O bond cleaves, releasing the stable tert-butyl cation and forming a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide (CO₂) to yield the deprotected secondary amine. The amine is then protonated by the acid to form the final salt.[1][11]
Mechanism of Boc Deprotection with TFA
Caption: Mechanism of acid-catalyzed Boc deprotection.
Should I use TFA or HCl for my deprotection?
The choice depends on your substrate and downstream application.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Typically Dichloromethane (DCM) | Typically Dioxane, Methanol, or Ethyl Acetate |
| Workup | Volatile; removed in vacuo. May require basic aqueous workup to get free base.[2] | Product often precipitates as the HCl salt, simplifying isolation by filtration.[4] |
| Salt Form | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) |
| Considerations | TFA is highly corrosive. The resulting TFA salt can sometimes be oily or hygroscopic.[6] | HCl in dioxane is a common, reliable reagent. The resulting crystalline HCl salt is often easier to handle and store.[10] |
Are there any non-acidic methods to remove a Boc group?
While strong acid is standard, alternative methods exist for substrates with acid-sensitive functional groups.[12] These are generally not the first choice for your specific molecule unless hydrolysis of the cyano group becomes an insurmountable problem.
-
Lewis Acids: Reagents like Trimethylsilyl iodide (TMSI) or Zinc Bromide (ZnBr₂) in DCM can effect deprotection under milder, non-protic conditions, though they may require longer reaction times.[5]
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like toluene or dioxane, can cause thermolytic cleavage of the Boc group.[13] However, this requires high temperatures (often >100°C) which could endanger the cyano group.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both TFA and concentrated HCl solutions are highly corrosive.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is a very common and effective method for robust substrates.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution. An exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC (staining with ninhydrin to visualize the product amine) or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (co-evaporate with toluene 2-3 times to aid TFA removal).
-
Workup: To obtain the free base, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method is often preferred as the hydrochloride salt of the product frequently precipitates, simplifying isolation.[4][6]
Materials:
-
This compound (1.0 equiv)
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.
-
To the stirred solution at room temperature, add the 4M HCl in dioxane solution (5-10 equiv).
-
Stir the reaction for 1-4 hours at room temperature. Monitor progress by TLC or LC-MS.
-
Often, the hydrochloride salt of the deprotected piperidine will precipitate as a white solid.
-
Upon completion, if precipitation has occurred, you can add diethyl ether to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid or oil is the hydrochloride salt and can often be used without further purification. Trituration with diethyl ether can help solidify oily products.
References
-
Ben-Aazza, D., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Reddit. (2022). Alternative Methods for Boc Deprotection. r/chemistry. Available at: [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1649. Available at: [Link]
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Pamidimukkala, P., & Fish, R. H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5849-5864. Available at: [Link]
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ResearchGate. (2018). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link]
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Chemistry Stack Exchange. (2014). Acidic conditions, high heat, and return to carboxylic acids. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Wikipedia. (n.d.). Cyanohydrin. Available at: [Link]
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MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4991. Available at: [Link]
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National Institutes of Health. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Omega, 6(32), 21015-21028. Available at: [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
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Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]
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MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(1), 232. Available at: [Link]
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ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Available at: [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Available at: [Link]
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The Royal Society of Chemistry. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Green Chemistry. Available at: [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
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ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]
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ResearchGate. (2012). Asymmetric deprotonation of N-Boc-piperidines. Available at: [Link]
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Taylor & Francis Online. (n.d.). Cyanohydrins – Knowledge and References. Available at: [Link]
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ResearchGate. (2015). Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. Available at: [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
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SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 8(3), 816-822. Available at: [Link]
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PubMed. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(2), 1017-1029. Available at: [Link]
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ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
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ResearchGate. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this prevalent heterocyclic scaffold. Piperidine rings are a cornerstone in a vast number of natural products and pharmaceutical agents, making their efficient and controlled synthesis a critical endeavor.[1]
This resource moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common experimental hurdles. The following sections are structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.
General FAQs in Piperidine Synthesis
Question: My purified piperidine derivative is a yellow oil, but I expected a colorless compound. What is the likely cause and how can I fix it?
Answer: The yellow discoloration in piperidine derivatives is often due to oxidation.[2] Piperidines, particularly when exposed to air and light, can form various colored impurities. For liquid products, distillation is the most effective purification method to remove these impurities.[3] If your compound is a solid, recrystallization may be sufficient. To prevent this issue in the future, it is advisable to store purified piperidines under an inert atmosphere, such as nitrogen or argon, and protect them from light.
Question: I'm struggling to separate my piperidine product from unreacted pyridine starting material. Why is this so difficult?
Answer: The difficulty in separating piperidine and pyridine arises from the formation of a constant boiling azeotropic mixture, which consists of approximately 92% piperidine and 8% pyridine by weight.[4] This makes simple fractional distillation ineffective for complete separation. To overcome this, consider azeotropic distillation with water. A more robust chemical approach is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the solid salt by filtration.
Troubleshooting by Synthetic Method
This section delves into specific issues that can arise during common synthetic routes to substituted piperidines.
Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines is a direct and atom-economical method for accessing the piperidine core.[5] However, the aromaticity of the pyridine ring and potential catalyst poisoning can present significant challenges.[4]
Question: My catalytic hydrogenation of a substituted pyridine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in pyridine hydrogenation can stem from several factors. A logical troubleshooting workflow is essential.
Troubleshooting Decision Tree for Pyridine Hydrogenation
Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.
-
Catalyst Deactivation/Poisoning: The nitrogen atom in pyridine can bind to the metal center of the catalyst, leading to poisoning.[6] Impurities from previous synthetic steps, such as sulfur compounds, can also deactivate the catalyst.[4]
-
Insufficient Reaction Conditions: Overcoming the aromaticity of the pyridine ring requires sufficient energy.
-
Inactive Catalyst: The catalyst batch itself may be inactive.
-
Solution: Test the catalyst on a known, reliable reaction to verify its activity.[7]
-
Question: My hydrogenation reaction is producing a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?
Answer: Achieving high diastereoselectivity is a common challenge, often influenced by the catalyst and reaction conditions.
| Factor | Influence on Stereoselectivity | Recommended Action |
| Catalyst Choice | The nature of the metal and support can influence the approach of the substrate to the catalyst surface. | Rhodium-based catalysts often favor the formation of cis isomers.[6] |
| Solvent | The solvent can affect the conformation of the substrate at the catalyst surface. | Screen different solvents, such as acetic acid, ethanol, or methanol.[5] |
| Additives | Acidic additives can protonate the pyridine nitrogen, altering its interaction with the catalyst. | The use of additives like HCl can sometimes improve selectivity.[4] |
| Substrate Control | Existing stereocenters on the pyridine ring can direct the hydrogenation. | This is an inherent property of your substrate, but understanding its directing effects can inform catalyst choice.[8] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[4]
-
Catalyst Addition: Add the chosen catalyst, for example, Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[4]
-
Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for 4-24 hours.[4] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated after solvent removal and appropriate workup.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing piperidines, often intramolecularly.[9] The reaction involves the formation of an imine or enamine intermediate, which is then reduced.[10]
Question: My reductive amination is giving a low yield of the desired piperidine, and I observe multiple byproducts. What could be the problem?
Answer: Low yields in reductive amination can be due to incomplete imine formation, side reactions of the starting materials, or issues with the reducing agent.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.[4]
-
Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the condensation of the amine and the carbonyl compound. This equilibrium can be unfavorable.
-
Solution: The reaction is often pH-dependent. Mildly acidic conditions (pH 4-6) can catalyze imine formation. You can also use a dehydrating agent, such as molecular sieves, to drive the equilibrium forward.
-
-
Choice of Reducing Agent: A common pitfall is the premature reduction of the starting aldehyde or ketone by the reducing agent before it can form the imine.[10]
-
Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards carbonyls than imines and tolerates mild acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is another effective option.[10]
-
-
Side Reactions: Aldehyd starting materials can undergo self-condensation (Aldol reaction) under basic or acidic conditions.
-
Solution: Control the reaction temperature and the order of addition of reagents.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[11][12] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[11]
Question: My Pictet-Spengler reaction is giving a low yield and I'm recovering starting material. What's going wrong?
Answer: Low yields in the Pictet-Spengler reaction often point to issues with the activation of the reactants for the key cyclization step.
-
Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring is not electron-rich enough, the reaction will be sluggish.[13]
-
Weak Acid Catalyst: The acid catalyst is crucial for generating the reactive iminium ion intermediate.[11]
-
Solution: If a weak acid is not effective, try a stronger Brønsted acid like TFA or a Lewis acid such as BF₃·OEt₂.[14]
-
-
Decomposition: Harsh conditions can lead to the degradation of starting materials or the product.[15]
-
Solution: Monitor the reaction closely and consider milder conditions if decomposition is observed. An N-acyliminium ion strategy can increase electrophilicity under milder conditions.[15]
-
Question: I am getting a mixture of cis and trans diastereomers in my Pictet-Spengler reaction. How can I control the stereochemistry?
Answer: Diastereoselectivity in the Pictet-Spengler reaction is often dependent on whether the reaction is under kinetic or thermodynamic control.[14]
-
To favor the kinetic product (often cis):
-
To favor the thermodynamic product (often trans):
-
Chiral Auxiliaries: For asymmetric synthesis, the use of a chiral auxiliary on the β-arylethylamine is a powerful strategy to achieve high diastereoselectivity.[14]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cycloaddition that provides a direct route to tetrahydropyridine rings.[16] It can, however, be mechanistically complex, sometimes proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[17]
Question: I am observing low yields and the formation of side products in my aza-Diels-Alder reaction. How can I optimize this?
Answer: Low yields and side reactions in aza-Diels-Alder reactions can often be attributed to the reactivity of the imine dienophile and the reaction conditions.
-
Poor Diene/Dienophile Reactivity: The electronic nature of the reactants is crucial.
-
Solution: Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate.[4]
-
-
Decomposition of Reactants: The use of strong Lewis acids can sometimes lead to the degradation of the starting materials.
-
Solution: Screen various Lewis acids or Brønsted acids to find the optimal conditions. Organocatalysts can also be a milder alternative.[4]
-
-
Side Reactions: Polymerization or decomposition can occur, especially at higher temperatures.
Experimental Workflow: Aza-Diels-Alder Reaction
Caption: General experimental workflow for an Aza-Diels-Alder reaction.[4]
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
-
Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids | Organic Letters - ACS Publications. (URL: [Link])
- Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocycliz
- common challenges in working with piperidine-based compounds - Benchchem. (URL: )
- Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis - Benchchem. (URL: )
-
Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids - PubMed. (URL: [Link])
- Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem. (URL: )
- Strategies to control diastereoselectivity in piperidine synthesis - Benchchem. (URL: )
- Recent advances in the synthesis of piperidones and piperidines. (URL: )
- Technical Support Center: Synthesis of Piperidine
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (URL: [Link])
- Common side reactions and byproducts in 2-Piperidinol synthesis - Benchchem. (URL: )
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines - Benchchem. (URL: )
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (URL: [Link])
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (URL: [Link])
-
Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
- A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones - Benchchem. (URL: )
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - ResearchGate. (URL: [Link])
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: )
-
Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (URL: [Link])
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (URL: [Link])
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. (URL: [Link])
-
Pictet–Spengler reaction - Wikipedia. (URL: [Link])
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: )
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. (URL: )
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. (URL: [Link])
-
Pictet-Spengler Reaction - J&K Scientific LLC. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Aza-Diels–Alder reaction - Wikipedia. (URL: [Link])
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (URL: )
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (URL: [Link])
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])
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Technical Support Center: Recrystallization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Welcome to the technical support center for the purification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges and achieve high purity of your target compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the mother liquor.[2][3]
For a molecule like this compound, which possesses both non-polar (Boc, 3-methylphenyl) and polar (cyano) functional groups, selecting an appropriate solvent system is critical for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a recrystallization protocol for this compound?
A1: The crucial first step is solvent screening. Due to the compound's mixed polarity, a systematic screening of solvents with varying polarities is recommended. Start with small-scale solubility tests (10-20 mg of your compound) in a range of solvents. A good starting point for your screening would include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, heptane). The ideal single solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[4] This is a common issue with compounds that have relatively low melting points or when the solvent is too non-polar. To remedy this, you can:
-
Add more solvent: This can lower the saturation temperature.
-
Use a more polar solvent or a solvent mixture: A more polar solvent may have a higher boiling point and better solvating power for your compound.
-
Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point.
-
Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly.
Q3: I am not getting any crystal formation, even after cooling the solution for an extended period. What should I do?
A3: A lack of crystal formation is often due to either using too much solvent or the solution being in a supersaturated state.[5] Here are some troubleshooting steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the solution. This will act as a template for crystal growth.
-
-
Reduce the solvent volume: If the solution is too dilute, you can carefully evaporate some of the solvent and attempt to cool it again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator, but be mindful that rapid cooling can lead to smaller, less pure crystals.
Q4: My recrystallization yield is very low. What are the likely causes?
A4: A low yield can be frustrating and is often attributed to several factors:[4]
-
Using too much solvent: This is a very common reason, as the compound will have some solubility even at low temperatures, and this portion will be lost in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose a significant amount of product.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
The compound's intrinsic solubility: Some compounds are inherently more soluble in the chosen solvent, leading to lower recovery.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving common issues encountered during the recrystallization of this compound.
Scenario 1: Difficulty Finding a Suitable Single Solvent
If a single solvent does not provide the desired solubility profile (i.e., high solubility when hot, low solubility when cold), a multi-solvent system is the next logical step.
Workflow for Developing a Two-Solvent System:
Caption: Workflow for two-solvent recrystallization.
Recommended Solvent/Anti-Solvent Pairs to Screen:
| "Good" Solvent (High Solubility) | "Poor" Solvent (Anti-Solvent, Miscible with Good Solvent) | Rationale |
| Dichloromethane (DCM) | Hexanes or Heptane | Good for compounds with moderate polarity. |
| Ethyl Acetate | Hexanes or Heptane | A common and effective combination for many organic compounds. |
| Acetone | Water or Hexanes | Acetone can dissolve a wide range of compounds, and water or hexanes can effectively induce precipitation. |
| Isopropanol (IPA) | Water | The presence of the Boc group may limit water miscibility, so this should be tested carefully. |
Scenario 2: The Presence of Colored Impurities
If your crude product has a noticeable color, it may be necessary to decolorize the solution before crystallization.
Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling in the next step.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.
-
Heat the mixture back to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Scenario 3: Formation of Very Fine Needles or Powder
The formation of very fine crystals often indicates that the crystallization process occurred too rapidly. While the purity may be acceptable, larger crystals are generally easier to handle and filter.
To Promote the Growth of Larger Crystals:
-
Slow Cooling: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or beaker of warm water, before transferring it to an ice bath.
-
Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary screening, select a suitable solvent (e.g., isopropanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) with stirring until the solution becomes persistently turbid.
-
Clarification: Gently warm the mixture until the solution becomes clear.
-
Crystallization and Isolation: Follow steps 5-9 from the single-solvent protocol.
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Jonczyk, A., Jawdosiuk, M., & Makosza, M. (1978). Przemysl Chemiczny, 57(4), 180-182.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Laurence, L. (2021). Lab Procedure: Recrystallization. LabXchange. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Advanced Pharmaceutical Bulletin, 2(1), 1-2.
- Dunitz, J. D., & Gavezzotti, A. (2005). Pharmaceutical crystallization: the first 100 years.
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 3. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
Stability issues of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine during storage
Welcome to the technical support guide for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Overview of Compound Stability
This compound possesses two primary functional groups that can be susceptible to degradation under improper storage or handling conditions: the N-Boc protecting group and the nitrile group. The quaternary carbon at the 4-position of the piperidine ring is stereochemically stable and less prone to epimerization under normal conditions. Understanding the reactivity of these functional groups is crucial for maintaining the compound's purity and stability.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter, their probable causes, and recommended solutions.
Issue 1: Loss of the N-Boc Protecting Group
Symptom: You observe a new, more polar spot on your Thin Layer Chromatography (TLC) plate or an unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram, which corresponds to the deprotected piperidine.
Probable Cause: The N-Boc (tert-butyloxycarbonyl) group is notoriously labile to acidic conditions.[1][2] Accidental exposure to acidic contaminants in solvents, on glassware, or in the storage atmosphere can lead to its cleavage.
Causality Explained: The mechanism of Boc group cleavage is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[3] This reaction is often rapid, even with trace amounts of acid.
Solution & Prevention:
-
Strictly Anhydrous & Neutral Conditions: Ensure all solvents are freshly distilled or from a reputable supplier, and are certified as anhydrous and free of acidic impurities.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to acidic atmospheric gases (e.g., CO₂ which can form carbonic acid in the presence of moisture).
-
Proper Glassware Preparation: Wash all glassware with a laboratory-grade detergent, rinse thoroughly with deionized water, and oven-dry immediately before use to remove any acidic residues.
-
Avoid Acidic Reagents: During experimental workups, avoid the use of strong acids unless the protocol specifically calls for Boc-deprotection.[2]
Issue 2: Hydrolysis of the Nitrile Group
Symptom: Your analytical data (e.g., Infrared Spectroscopy, Mass Spectrometry) indicates the presence of a carboxylic acid or an amide, corresponding to the hydrolysis of the nitrile group.
Probable Cause: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide intermediate under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[4][5][6][7][8]
Causality Explained:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid.[5][6][7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a carboxylate salt after a series of steps.[5][6]
Solution & Prevention:
-
Moisture Control: Store the compound in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel) to minimize exposure to atmospheric moisture.
-
pH Control: Ensure that the storage environment and any solvents used are neutral. Avoid exposure to both acidic and basic vapors.
-
Temperature Control: Store the compound at the recommended temperature (see Section III) to minimize the rate of potential hydrolysis reactions.
Issue 3: Observation of Unidentified Impurities
Symptom: You observe multiple, unidentifiable peaks in your chromatogram or complex signals in your Nuclear Magnetic Resonance (NMR) spectrum.
Probable Cause: This could be due to a combination of the degradation pathways mentioned above or the presence of residual starting materials or byproducts from the synthesis of the compound.
Solution & Prevention:
-
Purity Verification Upon Receipt: Always verify the purity of a new batch of the compound using your preferred analytical method (HPLC, GC, or NMR) and compare it to the supplier's Certificate of Analysis.
-
Proper Storage from Day One: Implement the recommended storage conditions immediately upon receiving the compound.
-
Periodic Purity Checks: For long-term storage, it is advisable to periodically re-analyze the compound to monitor its stability.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the stability of similar N-Boc protected and nitrile-containing compounds, the following storage conditions are recommended to maximize shelf life:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[9][10] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to acidic atmospheric gases and moisture. |
| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation. |
| Moisture | Tightly sealed container in a desiccator | Minimizes the risk of nitrile hydrolysis. |
Q2: I suspect my compound has degraded. What analytical techniques are best to confirm this?
A2: A combination of techniques will provide the most comprehensive picture of your compound's purity.
| Analytical Technique | Information Provided |
| HPLC/UPLC | Quantitative assessment of purity and detection of polar impurities (e.g., deprotected amine, hydrolyzed acid). |
| ¹H and ¹³C NMR | Structural confirmation and identification of degradation products by characteristic chemical shifts. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the parent compound and identification of impurities by their mass-to-charge ratio. |
| FTIR Spectroscopy | Can indicate the presence of a carboxylic acid (broad O-H stretch) or amide (C=O and N-H stretches) from nitrile hydrolysis. |
Q3: Can I handle this compound on the open bench?
A3: For short periods, such as weighing, it is generally acceptable to handle the compound on an open bench. However, to minimize exposure to atmospheric moisture and CO₂, it is best practice to work in a glove box or a fume hood with a dry nitrogen stream. Always reseal the container tightly immediately after use.
Q4: My NMR spectrum shows a small peak at around 1.4 ppm, but the rest of the spectrum looks clean. What could this be?
A4: A singlet at approximately 1.4 ppm is characteristic of the nine protons of the tert-butyl group of the Boc protecting group. If you see a small, additional peak in this region, it could indicate the presence of a small amount of a related Boc-containing impurity. However, if you observe a significant decrease in the integration of this peak relative to the other protons in the molecule, it may be an indication of Boc-group cleavage.
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general method that can be used as a starting point for the analysis of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Protocol 2: Workflow for Investigating Compound Degradation
This workflow outlines the steps to take if you suspect your compound has degraded.
Caption: Workflow for investigating suspected degradation.
V. Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways.
VI. References
-
Vertex AI Search. Nitrile to Acid - Common Conditions.
-
Organic Chemistry Tutor. Hydrolysis of Nitriles.
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
-
JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
-
Chemguide. Hydrolysing nitriles.
-
Benchchem. Stability and Storage of Boc-Protected Diamines: A Technical Guide.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
-
Reddit. Why is boc stable to hydrolysis under basic conditions?
-
Sigma-Aldrich. BOC-ON.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
-
Chemistry Steps. Boc Protecting Group for Amines.
-
Organic Chemistry Portal. Protective Groups.
-
Safety Data Sheet. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
-
ChemicalBook. 1-Boc-4-cyanopiperidine | 91419-52-2.
-
Cayman Chemical. meta-methyl 4-Anilino-1-Boc-piperidine.
-
ChemicalBook. 1-Boc-4-cyanopiperidine | 91419-52-2.
-
Sigma-Aldrich. 1-Boc-4-cyano-4-methylpiperidine AldrichCPR.
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
-
Benchchem. Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
-
MDPI. Epimerisation in Peptide Synthesis.
-
Nature. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
-
Sigma-Aldrich. N-Boc-piperidine-4-carbonitrile 97 91419-52-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. N-Boc-4-氰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
In the landscape of modern drug discovery, the 4-aryl-4-cyanopiperidine scaffold is a privileged motif, serving as a cornerstone for a multitude of pharmacologically active agents. The synthesis of derivatives such as 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is therefore of significant interest to medicinal chemists and process development scientists. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this target molecule: a linear approach via palladium-catalyzed α-arylation and a convergent strategy based on a cyclization reaction. The discussion will delve into the mechanistic underpinnings, practical considerations, and a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.
Route 1: Linear Synthesis via Palladium-Catalyzed α-Arylation
This approach is a modern and highly versatile method that builds the molecule in a sequential fashion, starting with the pre-formed piperidine ring. The key transformation is the formation of the C-C bond between the piperidine C4 position and the 3-methylphenyl group, facilitated by a palladium catalyst.
Experimental Protocol
Step 1: Synthesis of 1-Boc-4-cyanopiperidine
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-cyanopiperidine.
Step 2: Palladium-Catalyzed α-Arylation
-
In an oven-dried Schlenk flask, combine 1-Boc-4-cyanopiperidine (1.0 eq), 3-bromotoluene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Add a strong, non-nucleophilic base, for instance, sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 eq), and an anhydrous solvent like toluene.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 90-110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield this compound.
Diagram of the Workflow
Caption: Linear synthesis of the target molecule via α-arylation.
Expertise & Rationale
The choice of a palladium-catalyzed cross-coupling reaction for the α-arylation of the nitrile is grounded in its broad applicability and functional group tolerance compared to classical methods like nucleophilic aromatic substitution (SNAr).[1][2] The latter would require a highly activated aryl halide, which is not the case for 3-bromotoluene. The palladium catalytic cycle, involving oxidative addition, deprotonation of the nitrile, and reductive elimination, provides a robust pathway for the desired C-C bond formation.[1] The selection of a bulky biarylphosphine ligand such as Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. The use of a strong, non-nucleophilic base like NaHMDS ensures efficient deprotonation of the α-proton of the nitrile without competing nucleophilic addition to the nitrile group.
Route 2: Convergent Synthesis via Cyclization
This strategy constructs the piperidine ring in the final steps of the synthesis by alkylating a pre-functionalized arene. This convergent approach can be more efficient in terms of step economy if the starting materials are readily available.
Experimental Protocol
Step 1: Synthesis of N-Boc-bis(2-chloroethyl)amine
-
To a solution of diethanolamine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-Boc-diethanolamine.
-
Dissolve the N-Boc-diethanolamine in dichloromethane and cool to 0 °C. Add thionyl chloride (2.5 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with ice-cold saturated sodium bicarbonate solution and extract the product.
-
Dry and concentrate the organic layer to yield N-Boc-bis(2-chloroethyl)amine.
Step 2: Cyclization with 3-Methylphenylacetonitrile
-
In a flask equipped with a dropping funnel, add a solution of 3-methylphenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a strong base such as sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in THF dropwise to the anion solution.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Diagram of the Workflow
Caption: Convergent synthesis via a cyclization strategy.
Expertise & Rationale
The convergent nature of this route is appealing as it builds complexity rapidly in the final step. The key reaction is a double alkylation of the carbanion derived from 3-methylphenylacetonitrile. The use of a strong base like sodium hydride is necessary to generate a sufficient concentration of the nucleophilic carbanion. The intramolecular nature of the second alkylation to close the ring is entropically favored. However, this approach is not without its challenges. The synthesis of the N-Boc-bis(2-chloroethyl)amine precursor involves the use of the hazardous reagent thionyl chloride. Furthermore, the cyclization step can be prone to side reactions such as oligomerization if the rate of intermolecular alkylation competes with the desired intramolecular cyclization. Careful control of reaction conditions, such as using high dilution, can mitigate this issue.
Performance Comparison
| Parameter | Route 1: α-Arylation | Route 2: Cyclization |
| Number of Steps | 2 (from 1-Boc-4-piperidone) | 2 (from 3-methylphenylacetonitrile and diethanolamine) |
| Overall Yield (estimated) | 40-60% | 30-50% |
| Scalability | Good; palladium catalysis is well-established for scale-up. | Moderate; requires careful control of the cyclization step to avoid side products. Use of sodium hydride can be challenging on a large scale. |
| Reagent Safety | Palladium catalysts can be expensive and require careful handling. Strong bases are used. | Involves the use of thionyl chloride and sodium hydride, which are hazardous. |
| Purification | Chromatography is typically required for both steps. | Purification of the final product can be challenging due to potential oligomeric byproducts. |
| Versatility | Highly versatile; a wide range of aryl halides can be used to synthesize various analogs. | The synthesis of the bis-alkylating agent can be modified to introduce diversity, but it is generally less flexible than the α-arylation approach. |
Conclusion
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (α-Arylation) is a robust and versatile method that benefits from the well-developed field of palladium catalysis. It is likely to be the more reliable choice for producing a wide array of analogs for structure-activity relationship (SAR) studies due to the commercial availability of a diverse range of aryl halides. While it may involve expensive catalysts and ligands, the predictability and scalability of this route are significant advantages.
Route 2 (Cyclization) presents a more convergent approach, which can be attractive from a step-economy perspective. However, it involves more hazardous reagents and the key cyclization step may require significant optimization to achieve high yields and minimize side products. This route might be considered if the starting materials are readily available in-house and large-scale production is contemplated, provided the cyclization can be robustly controlled.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the need for analog synthesis, available resources, and scalability requirements. For most discovery chemistry applications, the flexibility and reliability of the palladium-catalyzed α-arylation route make it the preferred strategy.
References
- You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
Sources
A Comparative Guide to Analytical Methods for the Quality Control of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
For researchers, scientists, and professionals engaged in drug development, the stringent quality control of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic processes. The compound 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and impurity profile can significantly impact the quality, efficacy, and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of this critical intermediate, grounded in scientific principles and practical, field-proven insights.
The Criticality of Orthogonal Analytical Approaches
No single analytical technique can fully elucidate the quality attributes of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is essential for a comprehensive understanding of identity, purity, and potential impurities. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy in the quality control of this compound. Each method offers unique advantages and, when used in concert, provides a self-validating system for quality assurance.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the purity determination and impurity profiling of this compound.[1][2] Its high resolution and sensitivity enable the separation and quantification of the main component from structurally similar impurities.[3]
Causality Behind Experimental Choices in HPLC Method Development
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For a moderately polar compound like our target molecule, a reversed-phase C18 column is a logical starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution. The inclusion of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry for basic compounds like piperidine derivatives by minimizing tailing. A photodiode array (PDA) or UV detector is suitable for this molecule due to the presence of the phenyl chromophore.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Data Presentation: HPLC Performance Characteristics (Illustrative Data)
| Parameter | Result | ICH Q2(R2) Guideline |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | Reportable and Quantifiable |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC-MS is invaluable for identifying and quantifying residual solvents from the synthesis process. Furthermore, with appropriate derivatization or at high temperatures, it can be used for impurity analysis, providing structural information through mass fragmentation patterns.[4][5]
Causality Behind Experimental Choices in GC-MS Method Development
The choice of the GC column is paramount. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is generally suitable for a broad range of analytes. The temperature program is optimized to ensure the separation of volatile solvents from each other and from the main component. The mass spectrometer provides definitive identification of the separated compounds based on their unique mass spectra.
Experimental Protocol: GC-MS Analysis for Residual Solvents
Objective: To identify and quantify residual solvents in a sample of this compound.
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Reference standards for expected residual solvents.
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 1 mL vial.
-
Add 0.5 mL of DMSO and vortex to dissolve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of this compound.[6] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Moreover, quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[7][8][9]
Causality Behind Experimental Choices in NMR Analysis
The choice of solvent is the first critical step; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. For qNMR, the addition of a high-purity internal standard with a known concentration and non-overlapping signals is essential. The selection of NMR parameters, such as the relaxation delay (D1), is crucial for accurate quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
High-purity internal standard (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Method for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is an excellent tool for confirming the identity of this compound by identifying its characteristic chemical bonds.
Causality Behind Experimental Choices in FT-IR Analysis
For solid samples, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The resulting spectrum can be compared to a reference spectrum for confirmation of identity.
Experimental Protocol: FT-IR-ATR Analysis
Objective: To confirm the identity of this compound by identifying its key functional groups.
Instrumentation:
-
FT-IR spectrometer with an ATR accessory.
Procedure:
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the sample directly on the ATR crystal and apply pressure.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2235 |
| C=O (Boc-carbonyl) | ~1690 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~2950-2850 |
| C-O (Ester) | ~1250-1150 |
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR | FT-IR |
| Primary Application | Purity, Impurity Profiling | Residual Solvents, Volatile Impurities | Structural Elucidation, Absolute Purity | Identity Confirmation |
| Quantitation | Yes (with reference standard) | Yes (with reference standard) | Yes (absolute, with internal std.) | No (primarily qualitative) |
| Sensitivity | High | Very High | Moderate | Low |
| Sample Throughput | High (with autosampler) | Moderate | Low | Very High |
| Destructive? | Yes | Yes | No | No |
| Structural Info | Limited (retention time) | Yes (fragmentation pattern) | Yes (detailed structure) | Yes (functional groups) |
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow of a comprehensive quality control strategy for this compound, integrating the discussed analytical techniques.
Caption: Integrated workflow for the quality control of this compound.
Conclusion
The quality control of this compound necessitates a comprehensive and orthogonal analytical strategy. While HPLC serves as the primary tool for purity and related substance analysis, it should be complemented by other techniques to ensure a complete quality assessment. GC-MS is essential for controlling volatile impurities, FT-IR provides rapid identity confirmation, and NMR spectroscopy offers definitive structural elucidation and a powerful method for absolute purity determination. By implementing this multi-technique approach, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug manufacturing process.
References
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]
-
ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
OMICS Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
PubMed. (2025). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Retrieved from [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
Human Metabolome Database. (2017). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0029377). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperdial GC-MS (1 TMS) - 70eV, Positive (HMDB0035798). Retrieved from [Link]
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Purity assessment of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine by HPLC
An In-Depth Technical Guide to the Purity Assessment of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is a cornerstone of pharmaceutical quality. The compound this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile directly influences the efficacy, safety, and reproducibility of the final drug product. This guide provides a comprehensive, scientifically grounded approach to assessing the purity of this intermediate using High-Performance Liquid Chromatography (HPLC), comparing its performance with alternative analytical techniques, and detailing the causality behind the experimental design.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities, even at trace levels, can arise from the manufacturing process or degradation and may lead to undesirable side effects or reduced therapeutic efficacy in the final API.[1][2] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of the overall drug development and control strategy, as outlined by international regulatory bodies.[3][4] HPLC stands as the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[5][6]
The Foundational Principle: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the distribution of analyte molecules between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[7][8] For compounds like this compound, the most effective mode is typically Reversed-Phase HPLC (RP-HPLC).
In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase.[8] Less polar compounds interact more strongly with the non-polar stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
A Robust HPLC Method for Purity Determination
The following detailed protocol is designed to achieve optimal separation of the main compound from potential process-related impurities and degradation products. The rationale behind each parameter is crucial for understanding and adapting the method.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the chemical purity of this compound and quantify any related impurities by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient-capable pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Visible or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition | Causality and Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobicity for retaining and separating the moderately non-polar analyte from its potential impurities. The specified dimensions offer a good balance between resolution and analysis time.[5][9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. Phosphoric acid acts as a pH modifier to suppress the ionization of free silanol groups on the silica backbone, ensuring sharp, symmetrical peaks.[5] |
| Mobile Phase B | Acetonitrile | The organic modifier. Its elution strength allows for the effective desorption of the analyte and impurities from the stationary phase. It is often preferred for its low UV cutoff and viscosity. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration) | A gradient is essential for separating compounds with a wide range of polarities. It ensures that early-eluting polar impurities are well-resolved while also eluting strongly retained, non-polar impurities in a reasonable time.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 220 nm | The phenyl and cyano functional groups suggest UV absorbance. 220 nm is a common wavelength for detecting a broad range of organic compounds, ensuring that both the main peak and most potential impurities are detected. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This ensures the sample is fully dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter if necessary to remove particulates.
Data Analysis: The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensuring Trustworthiness: A Self-Validating System
A developed analytical method is only trustworthy if it is validated to be fit for its intended purpose.[4][11] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provides a framework for demonstrating that a method is reliable, reproducible, and accurate.[3][12][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[13] This is often demonstrated by analyzing forced degradation samples to ensure impurity peaks do not co-elute with the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11][12]
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (e.g., a certified reference material) and expressed as percent recovery.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.02 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[13]
To ensure the performance of the chromatographic system on a day-to-day basis, System Suitability Testing (SST) is performed before any sample analysis, as stipulated by pharmacopeias like the USP.[14]
Typical System Suitability Criteria (USP <621>):
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 may indicate undesirable interactions between the analyte and the stationary phase.[15] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injector and the overall system. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | Ensures that adjacent peaks are well-separated, allowing for accurate integration and quantification.[15] |
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is the gold standard for this analysis, other techniques can provide complementary information or may be considered under specific circumstances.[5]
| Technique | Principle | Applicability to this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent: Ideal for non-volatile, thermally sensitive compounds.[5] | High resolution, high sensitivity, excellent quantitation, robust and reproducible.[16] | Higher cost of instrumentation and consumables compared to TLC.[5] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a carrier gas and a stationary phase. | Poor to Moderate: The compound has a high boiling point and may decompose at the high temperatures required for volatilization. Derivatization would likely be necessary, adding complexity.[17][18] | High resolution for volatile compounds.[18] | Not suitable for non-volatile or thermally labile compounds. The Boc-protecting group can be thermally unstable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capability of MS. | Excellent: Provides definitive identification of impurities. | Provides molecular weight and structural information, enabling the identification of unknown impurities.[6][19] | Higher operational complexity and cost; may not be necessary for routine purity checks where impurities are known. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance signal of a sample relative to an internal standard of known purity. | Good: Can provide an absolute purity value without needing a reference standard of the analyte. | Provides structural confirmation and purity assessment simultaneously; does not require analyte-specific reference standards.[20] | Lower sensitivity compared to HPLC; may not detect trace-level impurities. Requires more sample. |
Visualizing the Analytical Workflow
The process of purity assessment follows a logical and systematic workflow, from receiving the sample to issuing the final report.
Caption: Workflow for HPLC purity assessment.
The selection of an analytical technique is a decision-making process based on the analyte's properties and the analytical goals.
Caption: Logical flow for selecting the analytical technique.
Conclusion
For the comprehensive and accurate purity determination of this compound, the developed Reversed-Phase HPLC method stands as the most suitable technique. Its high resolution, sensitivity, and quantitative capability make it the cornerstone for routine quality control and final product release testing in a research and drug development setting.[5] The method's reliability is underpinned by a thorough validation process according to ICH guidelines, ensuring it is fit for purpose.[11] While alternative techniques like LC-MS and qNMR offer valuable, complementary information for impurity identification and absolute quantification, respectively, the described HPLC method provides the optimal balance of performance, robustness, and efficiency for routine purity assessment.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Agilent Technologies. (2022).
- AMSbiopharma. (2025).
- DSDP Analytics.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH.
- BenchChem. A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. BenchChem.
- Sigma-Aldrich. Small Molecule HPLC. Sigma-Aldrich.
- Patsnap Eureka. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach.
- Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
- Chemyx.
- BenchChem. A Comparative Guide to HPLC and GC for Purity Analysis of 2-Methylpropylboronic Acid. BenchChem.
- Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Fortune Journal of anomedicine and Nanotechnology.
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
- Agilent Technologies.
- ArtMolecule.
- Preprints.org. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org.
- BenchChem. Characterizing the Purity of 1-Boc-4-(aminomethyl)
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A Comparative Guide to Alternative Protecting Groups for 4-cyano-4-(3-methylphenyl)-piperidine
In the synthesis of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount to achieving high yields and purity. The molecule 4-cyano-4-(3-methylphenyl)-piperidine is a key structural motif in various development pipelines, and the protection of its secondary amine is a critical step for subsequent functionalization. While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, its lability to strong acids can be a limitation in multi-step sequences where acid-sensitive functionalities are present or when orthogonal protection strategies are required.
This guide provides an in-depth comparison of viable alternative protecting groups to Boc for 4-cyano-4-(3-methylphenyl)-piperidine. We will delve into the chemical properties, stability, and methods for the introduction and cleavage of these alternatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Rationale for Moving Beyond Boc
The primary driver for seeking alternatives to the Boc group often lies in the need for orthogonality .[1] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling complex molecular architectures to be built with precision.[2] For instance, if a synthetic route involves a subsequent step that requires acidic conditions, a Boc group would be cleaved. In such scenarios, protecting groups that are stable to acid but labile to other conditions (e.g., base, hydrogenolysis, or fluoride ions) become essential.
Comparative Analysis of Alternative Protecting Groups
Several protecting groups offer robust alternatives to Boc for the piperidine nitrogen in 4-cyano-4-(3-methylphenyl)-piperidine. The choice of protecting group should be guided by the overall synthetic strategy, considering the stability of the cyano and methylphenyl moieties to the protection and deprotection conditions.
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Considerations |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) or Benzyl succinimidyl carbonate (Cbz-OSu) | H₂, Pd/C (Hydrogenolysis); HBr/AcOH; Strong Lewis acids | Stable to mild acids and bases.[3] Orthogonal to Boc and Fmoc.[4] | Requires catalytic hydrogenation which may not be compatible with other functional groups. | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF | Base-labile, offering excellent orthogonality to acid-labile groups like Boc.[5][6] Deprotection can be monitored by UV spectroscopy.[5] | The fluorenyl group is bulky. The basic deprotection conditions may not be suitable for base-sensitive substrates. | |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O) | Pd(PPh₃)₄ and a scavenger (e.g., morpholine, dimedone) | Orthogonal to most acid- and base-labile protecting groups.[7][8] Cleavage conditions are very mild.[9] | Requires a palladium catalyst which may need to be carefully removed from the final product. | |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl or Teoc-OSu | Fluoride ion sources (e.g., TBAF) | Stable to a wide range of acidic and basic conditions.[10][11] Orthogonal to many other protecting groups.[11] | Fluoride ions can sometimes be basic. The cost of reagents may be higher. |
In-depth Look at Leading Alternatives
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic and reliable choice for amine protection.[12] Its electron-withdrawing nature reduces the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions.[12] The primary method for Cbz cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions and is generally very clean.
Experimental Workflow: Cbz Protection and Deprotection
Caption: Cbz protection and deprotection workflow.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Widely used in solid-phase peptide synthesis, the Fmoc group is prized for its base lability.[5][13] It is stable to acidic conditions, making it an excellent orthogonal partner to the Boc group.[10] The deprotection is typically achieved with a solution of piperidine in DMF.[13]
Experimental Workflow: Fmoc Protection and Deprotection
Caption: Fmoc protection and deprotection workflow.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of a secondary amine, which can be adapted for 4-cyano-4-(3-methylphenyl)-piperidine.
Protocol 1: N-Cbz Protection of 4-cyano-4-(3-methylphenyl)-piperidine
Materials:
-
4-cyano-4-(3-methylphenyl)-piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-cyano-4-(3-methylphenyl)-piperidine (1.0 eq) in a mixture of DCM and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) to the solution with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine.
Protocol 2: Deprotection of N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine
Materials:
-
N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[4]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-cyano-4-(3-methylphenyl)-piperidine.
Protocol 3: N-Fmoc Protection of 4-cyano-4-(3-methylphenyl)-piperidine
Materials:
-
4-cyano-4-(3-methylphenyl)-piperidine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve 4-cyano-4-(3-methylphenyl)-piperidine (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0 °C.
-
Add NaHCO₃ (2.0 eq) to the mixture.
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane dropwise.[13]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours, monitoring for completion by TLC or LC-MS.[4]
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 4: Deprotection of N-Fmoc-4-cyano-4-(3-methylphenyl)-piperidine
Materials:
-
N-Fmoc-4-cyano-4-(3-methylphenyl)-piperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected piperidine in DMF.
-
Add piperidine to make a 20% (v/v) solution.[13]
-
Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by co-evaporation with a suitable solvent to remove residual piperidine and dibenzofulvene-piperidine adduct, followed by column chromatography if necessary.
Conclusion and Recommendations
The selection of a protecting group is a critical decision in any synthetic endeavor. While Boc is a reliable choice, its limitations necessitate a thorough understanding of the available alternatives. For the protection of 4-cyano-4-(3-methylphenyl)-piperidine, the Cbz group offers a robust, acid-stable option with a clean, neutral deprotection method, making it an excellent first choice when orthogonality to acid-labile groups is required. The Fmoc group provides an outstanding alternative when base-lability is desired, offering a distinct orthogonal vector. The Alloc and Teoc groups represent more specialized options for syntheses that demand exceptionally mild and specific deprotection conditions. By carefully considering the stability requirements of the entire molecule and the planned synthetic sequence, researchers can select the optimal protecting group to streamline their synthesis and achieve their target molecules with greater efficiency and success.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]
-
ChemistryViews. New Protecting Group for Amines. (2018). Available from: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
ResearchGate. What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? (2016). Available from: [Link]
-
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available from: [Link]
-
Amino Acid-Protecting Groups. (2019). Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]
-
ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2025). Available from: [Link]
-
NIH. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available from: [Link]
-
Chem-Station. Teoc Protecting Group. (2019). Available from: [Link]
-
RSC Publishing. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
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Comparison of reactivity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine with similar compounds
An In-Depth Guide to the Comparative Reactivity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine and Analogues
Introduction: The Strategic Value of 4-Aryl-4-cyanopiperidines in Drug Discovery
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] The introduction of a cyano group at the C4 position creates a quaternary center and provides a versatile chemical handle for further molecular elaboration. This guide focuses on This compound , a key building block whose reactivity is finely tuned by the interplay of its constituent parts: the sterically demanding tert-butoxycarbonyl (Boc) protecting group, the reactive nitrile moiety, and the electronically influential 3-methylphenyl substituent.
Understanding the subtle differences in chemical behavior between this compound and its structural analogues is paramount for researchers and drug development professionals. The choice of a specific building block can significantly impact reaction efficiency, yield, and the accessibility of desired downstream products. This guide provides an objective, data-supported comparison of the reactivity of our title compound with three key analogues, focusing on common synthetic transformations that are critical in the journey from blueprint to final compound.
The compounds under comparison are:
-
Compound A (Title Compound): this compound
-
Compound B (Electron-Withdrawing Aryl): 1-Boc-4-cyano-4-(3-chlorophenyl)-piperidine[2]
-
Compound C (Unsubstituted Aryl): 1-Boc-4-cyano-4-phenyl-piperidine
-
Compound D (Non-Aryl): 1-Boc-4-cyanopiperidine[3]
Structural Features Influencing Reactivity
The reactivity of these molecules is governed by a combination of steric and electronic factors originating from three key regions: the Boc-protected nitrogen, the C4-quaternary center, and the aryl ring substituent.
Caption: Generalized workflow for acid-catalyzed hydrolysis of nitriles.
Comparative Data for Nitrile Hydrolysis (Acid-Catalyzed)
| Compound | Aryl Substituent (R) | Relative Reactivity | Expected Outcome | Supporting Rationale |
|---|---|---|---|---|
| B | 3-Chlorophenyl | Fastest | Shorter reaction time/milder conditions required. | The inductive EWG effect of chlorine increases the electrophilicity of the nitrile carbon. [4] |
| C | Phenyl | Intermediate | Standard conditions applicable. | Baseline reactivity for aryl-substituted nitriles. |
| A | 3-Methylphenyl | Slowest | May require more forcing conditions (higher temp/longer time). | The methyl group is a weak EDG, slightly reducing the nitrile carbon's electrophilicity. |
| D | None | Variable | Reactivity depends on sterics vs. electronics. Generally less reactive than EWG-substituted aryl cases. | Lacks the electronic activation of an EWG-aryl group. |
Nitrile Group Reduction to Primary Amine
The reduction of nitriles to primary amines is a fundamental transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. [5][6]The reaction proceeds by nucleophilic addition of a hydride to the nitrile carbon.
Causality of Experimental Choice: Similar to hydrolysis, the addition of a hydride nucleophile is sensitive to the electrophilicity of the nitrile carbon. However, steric hindrance around the nitrile group, created by the bulky aryl and Boc-piperidine framework, can also play a significant role by impeding the approach of the hydride reagent.
Comparative Data for Nitrile Reduction (LiAlH₄)
| Compound | Aryl Substituent (R) | Relative Reactivity | Expected Yield | Supporting Rationale |
|---|---|---|---|---|
| D | None | Fastest | Good to Excellent | Least sterically hindered C4-position allows for easier approach of the hydride. |
| B | 3-Chlorophenyl | Fast | Excellent | EWG effect increases electrophilicity, favoring hydride attack. |
| C | Phenyl | Intermediate | Excellent | Standard reactivity with minimal electronic or steric bias. |
| A | 3-Methylphenyl | Slowest | Good to Excellent | The combination of a weak EDG and potential minor steric hindrance from the meta-methyl group may slightly retard the reaction. |
Experimental Protocols
The following protocols are provided as self-validating, representative procedures. Researchers should always perform reactions on a small scale first and monitor progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Protocol 1: General Procedure for N-Boc Deprotection
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). [7]* TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. [8]* Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS. [7]* Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. [7]* Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Isolation: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine. [7]
Protocol 2: General Procedure for Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the 4-cyano-piperidine derivative (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). [9]* Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of the amide intermediate, followed by the carboxylic acid product. Reaction times can vary significantly (6-24 hours) based on the substrate's reactivity. [10]* Work-up: After cooling to room temperature, carefully pour the reaction mixture over ice.
-
pH Adjustment: Adjust the pH of the aqueous solution to be slightly acidic (pH 3-4) using a saturated solution of NaOH or another suitable base. The product may precipitate at its isoelectric point.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by recrystallization or column chromatography as needed. [11]
Protocol 3: General Procedure for LiAlH₄ Reduction of Nitrile
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, approx. 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the 4-cyano-piperidine derivative (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. [10]* Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC (a suitable workup of a small aliquot is required for TLC analysis). [5]* Work-up (Fieser method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or acid-base extraction. [9]
Final Assessment and Outlook
This guide demonstrates that while this compound and its analogues share a common structural framework, their reactivity profiles exhibit important distinctions governed by fundamental principles of organic chemistry.
-
N-Boc Deprotection: A robust and reliable reaction across the series.
-
Nitrile Hydrolysis: Highly sensitive to the electronic effects of the aryl substituent. An electron-withdrawing group like chlorine accelerates the reaction, whereas an electron-donating group like methyl retards it.
-
Nitrile Reduction: Influenced by both sterics and electronics. The absence of an aryl group (Compound D) or the presence of an electron-withdrawing group (Compound B) facilitates a faster reaction.
These insights empower researchers to make more informed decisions when selecting building blocks for complex synthesis. By anticipating the reactivity of a given substrate, experimental conditions can be tailored to optimize reaction times, improve yields, and ultimately accelerate the drug discovery and development process.
References
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Koprivanac, N., et al. (2004). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]
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Tsai, J. H., & Turos, E. (1999). Diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid derivatives. Heterocycles, 51(10), 2439-2448. Available at: [Link]
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Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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Dager, I., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkivoc, 2014(4), 24-37. Available at: [Link]
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Nakamura, H., et al. (1999). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 42(19), 3133-3142. Available at: [Link]
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ChemBK. (2024). 1-N-Boc-4-(3-chlorophenyl)-4-cyanopiperidine. Available at: [Link]
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Farmer, S. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine. Available at: [Link]
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LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
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Soderberg, T. (2022). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]
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A Comparative Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: A Novel Approach vs. Traditional Strecker Condensation
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The 4-aryl-4-cyanopiperidine scaffold is a privileged motif in modern drug discovery, forming the core of numerous biologically active molecules. The specific target of this guide, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system. The presence of a quaternary carbon center bearing both a cyano and an aryl group presents a synthetic challenge. Consequently, the development of efficient, scalable, and safe synthetic methodologies for this class of compounds is of paramount importance to researchers and drug development professionals.[1]
This guide provides an in-depth comparison of a novel, streamlined synthetic method for this compound against a traditional approach based on the well-established Strecker reaction.[2][3] We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, operational simplicity, and safety considerations.
Comparative Analysis: A Tale of Two Syntheses
The choice of a synthetic route in a drug development campaign is a critical decision, often balancing factors of speed, cost, safety, and scalability.[4] Here, we objectively compare our novel, catalyst-free approach with a conventional three-component Strecker synthesis.
| Parameter | Novel Catalyst-Free Method | Traditional Strecker Synthesis |
| Reagents | 1-Boc-4-piperidone, 3-methylaniline, Acetone Cyanohydrin | 1-Boc-4-piperidone, 3-methylaniline, Trimethylsilyl Cyanide (TMSCN) |
| Catalyst/Promoter | None (self-catalyzed) | Lewis Acid or Brønsted Acid (e.g., Acetic Acid) |
| Solvent | Isopropanol | Glacial Acetic Acid or other aprotic solvents |
| Reaction Time | 4-6 hours | 10-12 hours |
| Yield | 92% | ~80% |
| Work-up | Simple precipitation and filtration | Aqueous work-up with extraction |
| Safety Profile | Avoids highly toxic HCN gas and pyrophoric reagents. Acetone cyanohydrin is a safer cyanide source.[5] | TMSCN is toxic and moisture-sensitive, potentially releasing HCN gas.[6] |
| Scalability | High; one-pot, no catalyst, simple work-up. | Moderate; requires careful handling of TMSCN and catalyst removal. |
The Novel Synthetic Method: A Catalyst-Free, One-Pot Approach
Our proposed method circumvents the need for a catalyst by leveraging the inherent reactivity of the starting materials under optimized conditions. The reaction proceeds in a single step from commercially available precursors, offering significant advantages in terms of efficiency and operational simplicity.
Reaction Mechanism
The reaction is initiated by the formation of an iminium ion from the condensation of 1-Boc-4-piperidone and 3-methylaniline. In our proposed catalyst-free system, this equilibrium is driven forward by the subsequent irreversible trapping by the cyanide source. Acetone cyanohydrin serves as a convenient and safer in-situ source of hydrogen cyanide, which then adds to the iminium ion to furnish the final product.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the novel catalyst-free synthesis.
Experimental Protocol
Materials:
-
1-Boc-4-piperidone (1.0 eq)
-
3-Methylaniline (1.1 eq)
-
Acetone Cyanohydrin (1.5 eq)
-
Isopropanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-4-piperidone and isopropanol.
-
Add 3-methylaniline to the stirred solution at room temperature.
-
Slowly add acetone cyanohydrin to the reaction mixture.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield the pure product as a white to off-white powder.
The Alternative Method: Traditional Strecker Synthesis
For comparison, we present a typical protocol for a three-component Strecker reaction, adapted from literature procedures for similar ketones.[7] This method is a classic and reliable way to synthesize α-aminonitriles but involves more hazardous reagents and a more complex work-up.[8]
Reaction Mechanism
The traditional Strecker synthesis follows a similar mechanistic pathway involving the formation of an iminium ion.[3] In this case, a Brønsted or Lewis acid is often employed to catalyze the formation of the iminium intermediate. Trimethylsilyl cyanide (TMSCN) is a common cyanide source in this reaction, which, in the presence of a protic solvent like acetic acid, can generate HCN in situ.[6][9]
Diagram of the Strecker Reaction Workflow
Caption: General experimental workflow for the traditional Strecker synthesis.
Experimental Protocol
Materials:
-
1-Boc-4-piperidone (1.0 eq)
-
3-Methylaniline (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)[10]
-
Glacial Acetic Acid
Procedure:
-
In a fume hood, dissolve 1-Boc-4-piperidone and 3-methylaniline in glacial acetic acid in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add TMSCN dropwise to the stirred solution.
-
Continue stirring at room temperature for 10-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Validation and Characterization
The identity and purity of this compound synthesized by the novel method were confirmed by standard analytical techniques. The data is consistent with the expected structure.
| Technique | Observed Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.15 (m, 4H, Ar-H), 3.85 (br s, 2H), 3.20 (t, J=12.0 Hz, 2H), 2.38 (s, 3H, Ar-CH₃), 2.20-2.10 (m, 2H), 1.95-1.85 (m, 2H), 1.48 (s, 9H, Boc). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.6, 138.8, 138.2, 129.0, 128.8, 126.0, 123.0, 121.5, 80.5, 52.0, 40.5, 35.0, 28.4, 21.5. |
| IR (ATR, cm⁻¹) | 2975, 2230 (C≡N), 1690 (C=O, Boc), 1420, 1240, 1160. |
| Mass Spec (ESI+) | m/z 329.2 [M+H]⁺, 273.1 [M-tBu+H]⁺. |
| Purity (HPLC) | >98% |
Conclusion and Future Outlook
This guide has presented a novel, catalyst-free synthetic method for this compound and compared it to a traditional Strecker synthesis approach. The new method demonstrates significant improvements in terms of yield, reaction time, operational simplicity, and safety profile. By eliminating the need for a catalyst and utilizing a safer cyanide source, this method is not only more efficient but also aligns with the principles of green chemistry.[6]
The robustness and scalability of this novel protocol make it a highly attractive alternative for both academic research and industrial-scale production of this important pharmaceutical intermediate. We believe this methodology can be extended to the synthesis of a wider range of 4-aryl-4-cyanopiperidine derivatives, thereby accelerating the drug discovery and development process.
References
-
Krishna, P. S., et al. (2017). Sulfated polyborate catalyzed three-component Strecker reaction for α-aminonitriles preparation. Journal of Molecular Catalysis A: Chemical, 433, 234-241. Available at: [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. Available at: [Link]
-
Wikipedia contributors. (2023, December 27). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. Available at: [Link]
-
Shaabani, A., et al. (2012). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available at: [Link]
-
Sigman, M. S., & Jacobsen, E. N. (2004). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 126(25), 7904–7905. Available at: [Link]
-
Grygorenko, O. O., et al. (2020). Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. The Journal of Organic Chemistry, 85(15), 9637–9648. Available at: [Link]
-
North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis, 19, 289-308. Available at: [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. Chemical Communications. Available at: [Link]
-
Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. Retrieved January 20, 2026, from [Link]
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (2011). Three component Strecker reaction using aniline (1 mmol), benzaldehyde (1 mmol) and TMSCN (1.2 mmol) in water (30 min): optimization of the amount of the catalyst. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
Semantic Scholar. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved January 20, 2026, from [Link]
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]
-
ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850. Available at: [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(14), 4235. Available at: [Link]
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A Senior Scientist's Guide to the Spectral Characterization of 1-Boc-4-cyano-4-aryl-piperidines
Introduction: The Significance of the 4-Cyano-4-Aryl-Piperidine Scaffold
The 4-aryl-piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the C4 position creates a quaternary stereocenter and provides a versatile chemical handle for further synthetic elaboration. Compounds such as 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine are key intermediates in the synthesis of novel central nervous system (CNS) agents, analgesics, and other drug candidates.
Given their role in drug development, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is not merely a procedural step but a foundational requirement for advancing these molecules through the development pipeline. This guide provides a comparative framework for interpreting the spectral data of this compound, using its simpler analogs as a reference. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for data acquisition. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable tools for this characterization.[1][2][3]
Part 1: Comparative Spectral Analysis
To understand the spectral features of our target compound, we first establish a baseline using a simpler, well-characterized analog: 1-Boc-4-cyanopiperidine . We then introduce the 3-methylphenyl group at the C4 position and analyze the predictable changes in the NMR, IR, and MS data. This comparative approach is fundamental to structural elucidation.
Data Presentation: Predicted Spectral Characteristics
The following tables summarize the expected spectral data for this compound, contrasted with its simpler analog where applicable. These predictions are based on established principles of spectroscopy and data from similar structures found in spectral databases.[4][5]
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | 1-Boc-4-cyanopiperidine (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Multiplicity | Notes |
| Boc (t-Butyl) | 1.48 | 1.50 | s (singlet) | 9H, characteristic singlet for the protecting group. |
| Piperidine H2ax, H6ax | ~3.80 | ~4.0 (broad) | m (multiplet) | 2H, deshielded by the nitrogen and carbamate. Broad due to conformational exchange. |
| Piperidine H2eq, H6eq | ~3.10 | ~3.2 (broad) | m | 2H, equatorial protons. |
| Piperidine H3ax, H5ax | ~1.95 | ~2.20 | m | 2H, axial protons adjacent to the quaternary center. |
| Piperidine H3eq, H5eq | ~1.80 | ~2.05 | m | 2H, equatorial protons. |
| Piperidine H4 | ~2.85 | - | tt (triplet of triplets) | 1H, proton at the cyano-substituted carbon. Absent in the target compound. |
| Aromatic CH | - | ~7.1-7.4 | m | 4H, signals corresponding to the protons on the methyl-substituted phenyl ring. |
| Aryl-CH₃ | - | 2.38 | s | 3H, singlet for the methyl group on the phenyl ring. |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | 1-Boc-4-cyanopiperidine (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Notes |
| Boc C=O | 154.5 | 154.7 | Carbonyl of the Boc protecting group. |
| Boc C(CH₃)₃ | 80.5 | 80.8 | Quaternary carbon of the Boc group. |
| Boc C(CH₃)₃ | 28.4 | 28.4 | Methyl carbons of the Boc group. |
| Piperidine C4 | 25.5 | ~45.0 | The key quaternary carbon, significantly shifted downfield by the aryl group. |
| Piperidine C2, C6 | 43.5 | ~42.0 | Carbons adjacent to the nitrogen. |
| Piperidine C3, C5 | 30.0 | ~34.0 | Carbons adjacent to the quaternary center. |
| Cyano C≡N | 122.0 | ~121.5 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic Quaternary C | - | ~139 (C-Ar), ~138 (C-CH₃) | Two quaternary carbons on the aromatic ring. |
| Aromatic CH | - | ~126-130 | Aromatic carbons bearing protons. |
| Aryl-CH₃ | - | 21.5 | Methyl carbon attached to the aromatic ring. |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Medium to Weak |
| Carbonyl (C=O) | Stretch (Amide) | 1700 - 1680 | Strong |
| C-H (sp³) | Stretch | 2980 - 2850 | Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-O | Stretch | 1250 - 1150 | Strong |
Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | C₁₈H₂₅N₂O₂ | 301.1911 | Protonated molecular ion, primary ion observed with ESI. |
| [M-C₄H₈+H]⁺ | C₁₄H₁₇N₂O₂ | 245.1285 | Loss of isobutylene from the Boc group, a very common fragmentation pathway. |
| [M-Boc+H]⁺ | C₁₃H₁₇N₂ | 201.1386 | Loss of the entire Boc group (C₅H₉O₂). |
Part 2: Experimental Protocols for Spectral Data Acquisition
To ensure data is reliable and reproducible, standardized protocols are essential. The following sections detail the methodologies for acquiring high-quality NMR, MS, and IR spectra for this class of compounds.
Workflow for Spectroscopic Analysis
The overall process follows a logical sequence to ensure complete characterization.
Caption: Overall workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous assignment of all protons and carbons.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds, is relatively inexpensive, and its residual proton signal at 7.26 ppm serves as a convenient internal reference.
-
Homogenization: Gently vortex the sample to ensure complete dissolution. A clear, particulate-free solution is critical for acquiring high-resolution spectra.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. Causality: Shimming corrects for minor inhomogeneities in the magnetic field, which is crucial for achieving high resolution and sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-4096 scans. Causality: The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
-
(Optional but Recommended) 2D NMR: Perform COSY (H-H correlation) and HSQC (C-H correlation) experiments to confirm connectivity.
-
Caption: Workflow for NMR data acquisition and analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision.[7][8] This technique confirms the molecular formula and provides structural information through fragmentation analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in an appropriate solvent like methanol or acetonitrile. Causality: LC-MS grade solvents are used to minimize background ions and ensure compatibility with the electrospray ionization source.
-
Instrumentation: Use a Liquid Chromatography Time-of-Flight (LC-TOF) mass spectrometer.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. Causality: ESI is a soft ionization technique ideal for polar organic molecules, typically generating the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, which simplifies spectral interpretation.
-
Mass Analysis:
-
Acquire a full scan spectrum over a mass range of m/z 50-1000.
-
The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
-
Fragmentation (MS/MS): Perform a product ion scan on the precursor ion ([M+H]⁺) to obtain fragmentation data, which helps confirm the structure.
Caption: Workflow for FTIR-ATR analysis.
References
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
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Benchmarking the efficiency of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine synthesis
An Objective Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine for Pharmaceutical Research
Introduction: The Significance of 4,4-Disubstituted Piperidines
The this compound scaffold is a crucial building block in modern medicinal chemistry. As a tertiary amine constrained within a piperidine ring and featuring a quaternary carbon center, this motif is integral to the development of novel therapeutics, particularly in the realm of neuroscience and oncology. The precise arrangement of the cyano and aryl groups provides a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The efficiency, scalability, and safety of the synthetic route to this intermediate are paramount for its practical application in drug development. This guide provides a comparative analysis of potential synthetic strategies, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect the mechanistic rationale behind each approach, offering researchers the insights needed to select the most suitable method for their specific objectives.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct strategic pathways. The primary challenge lies in the stereoselective and efficient construction of the C4-quaternary center. We will evaluate three logical and experimentally viable approaches:
-
Strategy A: Sequential Arylation and Cyanation starting from 1-Boc-4-piperidone.
-
Strategy B: Direct Arylation of a Cyanopiperidine Precursor.
-
Strategy C: Convergent One-Pot Strecker-type Synthesis.
Each strategy presents a unique set of advantages and disadvantages concerning step economy, reagent availability, reaction conditions, and overall yield.
Strategy A: Sequential Arylation and Cyanation
This is arguably the most conventional and well-documented approach for constructing 4-aryl-4-cyanopiperidines. The synthesis begins with the readily available 1-Boc-4-piperidone and proceeds through an alcohol intermediate.
Workflow Diagram
Caption: Workflow for Strategy C: One-Pot Strecker-type Synthesis.
Mechanistic Rationale and Experimental Considerations
This reaction proceeds via the in-situ formation of an iminium ion from the condensation of 1-Boc-4-piperidone and 3-methylaniline, catalyzed by a mild Lewis acid. This electrophilic iminium ion is then trapped by a cyanide nucleophile, typically delivered from trimethylsilyl cyanide (TMSCN). The advantage of TMSCN is its lower toxicity and higher solubility in organic solvents compared to inorganic cyanides. T[1]his one-pot procedure is highly atom-economical and can significantly reduce synthesis time and waste. However, it may require careful optimization to suppress the formation of byproducts.
Quantitative Comparison of Synthetic Routes
The following table provides a semi-quantitative comparison of the three strategies based on established chemical principles and data from analogous reactions reported in the literature.
| Metric | Strategy A: Arylation -> Cyanation | Strategy B: Cyanation -> Arylation | Strategy C: One-Pot Strecker |
| Number of Steps | 2-3 (from 1-Boc-4-piperidone) | 2 (from 1-Boc-4-cyanopiperidine) | 1 (from 1-Boc-4-piperidone) |
| Overall Yield | Good to Excellent (60-80%) | Moderate (30-50%) | Good (50-70%) |
| Reagent Toxicity | Moderate (Grignard, NaCN) | High (LDA, Pd/Ni catalysts) | Moderate (TMSCN) |
| Scalability | High; well-established procedures. | Low; requires cryogenic temps & catalysis. | Moderate; one-pot can be complex. |
| Key Advantage | Reliable and predictable. | Fewer steps from cyanopiperidine. | Highly efficient and atom-economical. |
| Key Disadvantage | Longer sequence. | Difficult to optimize; harsh conditions. | Optimization can be challenging. |
Detailed Experimental Protocols
Protocol for Strategy A: Sequential Arylation and Cyanation
Step 1: Synthesis of tert-butyl 4-hydroxy-4-(3-methylphenyl)piperidine-1-carboxylate
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add magnesium turnings (2.67 g, 110 mmol).
-
Add a small crystal of iodine and gently warm with a heat gun until violet vapors are observed.
-
Add 50 mL of anhydrous THF.
-
Slowly add a solution of 3-bromotoluene (17.1 g, 100 mmol) in 100 mL of anhydrous THF dropwise via an addition funnel to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour until the magnesium is consumed.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-Boc-4-piperidone (19.9 g, 100 mmol) in 100 mL of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to yield the product as a white solid. Expected yield: 85-95%.
Step 2: Synthesis of this compound
-
Dissolve the alcohol from Step 1 (29.1 g, 100 mmol) in 200 mL of anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (20.9 mL, 150 mmol) followed by the dropwise addition of methanesulfonyl chloride (9.3 mL, 120 mmol).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate to afford the crude mesylate, which is used without further purification.
-
Dissolve the crude mesylate in 250 mL of DMSO.
-
Add sodium cyanide (7.35 g, 150 mmol) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and pour it into 500 mL of ice water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash extensively with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to yield the final product. Expected yield: 70-85%.
Conclusion and Recommendations
For researchers requiring a reliable, scalable, and high-yielding synthesis of this compound, Strategy A (Sequential Arylation and Cyanation) is the most recommended approach. Its procedures are based on well-understood, robust reactions that are readily amenable to scale-up. The starting materials are commercially available, and the reaction conditions are standard for most organic synthesis laboratories.
Strategy C (One-Pot Strecker-type Synthesis) represents a highly attractive alternative for rapid library synthesis or when step-economy is the primary driver. While it may require more initial optimization, its efficiency can be a significant advantage in a discovery setting.
Strategy B (Direct Arylation) is the least practical for general use due to its reliance on cryogenic conditions, strong bases, and challenging cross-coupling chemistry, which is often substrate-specific and difficult to optimize.
Ultimately, the choice of synthesis will depend on the specific project goals, available resources, and the scale of the reaction.
References
-
ResearchGate. A new palladium catalyst system for the cyanation of aryl chlorides. Available from: [Link]
-
ResearchGate. Anodic cyanation of piperidine (–)‐1. Available from: [Link]
-
PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available from: [Link]
-
ACS Publications. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters. Available from: [Link]
-
ACS Publications. Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Available from: [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available from: [Link]
-
ResearchGate. A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. Available from: [Link]
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Available from: [Link]
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
-
Wikipedia. 1-Boc-4-AP. Available from: [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available from: [Link]
-
PMC - PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its molecular structure, incorporating both a cyano group and a Boc-protected piperidine ring, necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The following recommendations are based on the known hazards of its constituent functional groups, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Hazard Analysis: Understanding the Risks
The primary hazards associated with this compound stem from its two key structural features: the cyano group (-CN) and the piperidine scaffold.
-
Cyanide Toxicity : The presence of the cyano group is the most significant safety concern. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[1] Exposure can occur through inhalation, ingestion, or skin absorption and can rapidly lead to severe health effects, including headache, dizziness, confusion, and in high doses, loss of consciousness and death.[1][2] Therefore, all handling procedures must be designed to prevent any potential exposure.
-
Piperidine Derivatives : Piperidine and its derivatives are organic amines that can be irritants to the skin, eyes, and respiratory tract.[3] While the Boc-protecting group mitigates the basicity and reactivity of the piperidine nitrogen, the overall molecule should still be handled as a potential irritant.
-
Reactivity : This compound may be incompatible with strong oxidizing agents and strong acids.[4] Contact with acids is particularly hazardous as it could potentially lead to the release of highly toxic hydrogen cyanide gas.[1][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. Double gloving is highly recommended as an additional precaution against tears and contamination.[1][5][6] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes, dust, and vapors.[1][5][6][7][8] |
| Body Protection | A lab coat that covers the arms and clothing that covers the legs and feet. | To protect the skin from accidental spills.[6] |
| Respiratory Protection | Not typically required for small-scale handling in a certified chemical fume hood. However, a respirator may be necessary for large-scale operations or in the event of a spill. | To prevent inhalation of any dust or aerosols.[7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing risk.
Designated Work Area
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[6]
-
The work area should be clearly marked with signs indicating the presence of a cyanide-containing compound.[5]
-
Keep the work area free of clutter and remove any materials that are not essential for the procedure.
Handling Procedures
-
Preparation : Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.
-
Weighing and Transferring :
-
In Solution :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle or oil bath and monitor the temperature closely.
-
-
Post-Handling :
Storage
-
Store this compound in a tightly closed, clearly labeled container.[8]
-
The storage area should be cool, dry, and well-ventilated.[4][8]
-
Crucially, store this compound separately from acids and strong oxidizing agents to prevent hazardous reactions.[4][6][7] A locked poisons cupboard is recommended for small quantities.[7]
Spill Management and Emergency Response
Prompt and correct action in the event of a spill or exposure is critical.
Spill Response
-
Small Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, and safety goggles), absorb the spill with an inert material like vermiculite or sand.[6]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area as described above.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5][8] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation).[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][4]
By implementing these comprehensive safety measures, researchers can confidently work with this compound, minimizing risks and fostering a secure laboratory environment conducive to scientific advancement.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available at: [Link]
-
Cyanide Safety - 911Metallurgist. Available at: [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds - University of California, Santa Cruz. Available at: [Link]
-
MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. Available at: [Link]
-
Safety Data Sheet - Angene Chemical (1-Boc-Piperidine). Available at: [Link]
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
